4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUEIIMRXEFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190024 | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-32-2 | |
| Record name | 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step synthetic protocol, in-depth analysis of characterization techniques, and a review of its biological significance. The guide emphasizes the rationale behind experimental choices and provides a framework for the successful preparation and validation of this target molecule.
Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor-binding affinity. The incorporation of a thiol group at the 3-position and a pyridyl moiety at the 5-position of the triazole ring further expands the potential for biological activity, including antimicrobial, antifungal, and anticancer properties.[2][3] The N-methylation at the 4-position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.
This guide focuses on the synthesis and characterization of this compound, a promising candidate for further investigation in drug discovery programs.
Synthesis of this compound: A Proposed Protocol
The synthesis of the target molecule can be efficiently achieved through a two-step process, commencing with the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization. This approach is well-documented for the synthesis of analogous 1,2,4-triazole-3-thiols.[4][5]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Isonicotinoyl-4-methylthiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To this solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The white crystalline product of 1-isonicotinoyl-4-methylthiosemicarbazide will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the synthesized 1-isonicotinoyl-4-methylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.
-
Reflux: Heat the mixture to reflux for 6-8 hours. During this time, the solid will gradually dissolve.
-
Acidification: After the reflux is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of 5-6 using concentrated hydrochloric acid with constant stirring.
-
Isolation of Product: The target compound, this compound, will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove any inorganic impurities, and then dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Comprehensive Characterization of the Synthesized Compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.8 ppm), corresponding to the α and β protons of the 4-pyridyl ring. N-Methyl Protons: A singlet at approximately δ 3.5-4.0 ppm, integrating to three protons. Thiol Proton: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O, typically in the range of δ 13-14 ppm for the thione tautomer. |
| ¹³C NMR | Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). Triazole Carbons: Two signals for the C3 (thione) and C5 carbons of the triazole ring, typically in the range of δ 145-170 ppm. N-Methyl Carbon: A signal in the aliphatic region (δ 30-35 ppm). |
| FTIR (KBr) | N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ (if the thiol-thione tautomerism exists). C=N Stretching: A sharp peak around 1600-1650 cm⁻¹. C=S Stretching: A peak in the region of 1200-1300 cm⁻¹. S-H Stretching: A weak absorption around 2550-2600 cm⁻¹ may be observed for the thiol tautomer.[6] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₈H₈N₄S = 192.24 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the triazole and pyridine rings. |
Physical Properties
| Property | Measurement |
| Melting Point | Determination of a sharp melting point range indicates the purity of the compound. |
| TLC | A single spot in multiple solvent systems confirms the purity. |
| Elemental Analysis | The calculated and found percentages of C, H, N, and S should be in close agreement (within ±0.4%). |
Biological Significance and Potential Applications
The 1,2,4-triazole scaffold, particularly when functionalized with a 4-pyridyl group, has been extensively investigated for a variety of biological activities. This positions this compound as a molecule with considerable therapeutic potential.
Caption: Potential biological activities of the target molecule.
Antimicrobial and Antifungal Activity
Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated significant in vitro activity against various bacterial and fungal strains.[2][4] The presence of the triazole ring is crucial for this activity, and modifications at the 4-position, such as the methyl group in the target molecule, can influence the spectrum and potency of this activity. The antifungal activity of triazole derivatives is often attributed to their ability to inhibit fungal cytochrome P450 enzymes.[3]
Anticancer Activity
Numerous studies have reported the anticancer potential of 1,2,4-triazole derivatives. The pyridine moiety, in particular, has been incorporated into various anticancer agents. The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular signaling pathways.
Enzyme Inhibition
The structural features of this compound make it a candidate for enzyme inhibition. The nitrogen atoms of the triazole and pyridine rings, along with the sulfur atom of the thiol group, can act as coordination sites for metal ions in the active sites of metalloenzymes.
Conclusion
This technical guide has outlined a robust and reproducible pathway for the synthesis of this compound. The detailed characterization protocol provides a comprehensive framework for validating the structure and purity of the synthesized compound. The discussion of its biological significance highlights the potential of this molecule as a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the promising pharmacological properties of this and related 1,2,4-triazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Rationale of Spectroscopic Interrogation
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical exploration of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the prevalence of the 1,2,4-triazole moiety in a wide array of pharmacologically active agents. Our approach is not merely to present data, but to illuminate the logic behind the spectroscopic techniques employed. Each method—from nuclear magnetic resonance to mass spectrometry—offers a unique window into the molecule's structure, connectivity, and electronic environment. By synergistically interpreting the output from these techniques, we can construct a holistic and validated model of the target compound, a critical step in any research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the comprehensive spectroscopic analysis of this important class of molecules.
Synthesis and Structural Elucidation: Building the Foundation
The journey to understanding a molecule begins with its synthesis. The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is a well-established route in heterocyclic chemistry, offering a robust platform for generating diverse derivatives.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with readily available starting materials. A common and efficient method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide. This approach is favored for its high yields and the ability to introduce desired substituents at specific positions.
Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
-
Formation of the Hydrazide: The synthesis often commences with the conversion of a carboxylic acid or its ester derivative (e.g., isonicotinic acid or its ester) to the corresponding hydrazide by reaction with hydrazine hydrate. This step introduces the key N-N bond required for the triazole ring.
-
Thiosemicarbazide Formation: The resulting hydrazide is then reacted with an isothiocyanate (e.g., methyl isothiocyanate) to form a 1,4-disubstituted thiosemicarbazide. This reaction introduces the sulfur atom and the future N4-substituent of the triazole ring.
-
Cyclization: The thiosemicarbazide intermediate is subsequently cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide. The base facilitates the intramolecular nucleophilic attack of one of the hydrazine nitrogens onto the thiocarbonyl carbon, followed by dehydration to yield the stable 4H-1,2,4-triazole-3-thiol ring system.
This stepwise approach provides excellent control over the final structure, ensuring the desired substituents are correctly placed on the triazole core.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
The Thione-Thiol Tautomerism: A Key Structural Consideration
A critical aspect of the chemistry of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in two interconverting forms: the thione form, characterized by a C=S double bond and an N-H bond, and the thiol form, which contains a C-S single bond and an S-H bond.
Quantum chemical calculations and extensive spectroscopic studies on similar 1,2,4-triazole-3-thione derivatives have consistently shown that the thione form is the more stable tautomer in both the gas phase and in solution[1][2]. This stability is a key factor in interpreting the spectroscopic data, as the observed spectra will reflect the properties of the predominant tautomer.
Diagram of Thione-Thiol Tautomerism
Caption: Equilibrium between the thione and thiol tautomers.
Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation
A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound. Each method provides complementary information, and together they create a detailed molecular portrait.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FT-IR spectrum of this compound provides key evidence for the predominance of the thione tautomer.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3100-2800 | N-H stretching | The presence of a broad N-H stretching band is indicative of the thione form. |
| ~1600 | C=N stretching (triazole and pyridine) | Confirms the presence of the heterocyclic rings. |
| ~1285 | C=S stretching (thiocarbonyl) | A strong band in this region is characteristic of the C=S double bond, further supporting the thione tautomer. |
| No S-H stretch | Absence of a sharp peak around 2550 cm⁻¹ | The lack of a distinct S-H stretching vibration is strong evidence against the thiol tautomer being dominant. |
The presence of a distinct C=S stretching vibration and the absence of a significant S-H stretching band are compelling evidence for the thione form being the major contributor to the tautomeric equilibrium[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 300 MHz for ¹H).
¹H NMR Data Interpretation:
The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5-14.5 | singlet | 1H | N-H | The downfield chemical shift is characteristic of a proton on a nitrogen atom within a heterocyclic ring. |
| ~8.7 | doublet | 2H | Pyridine H-2, H-6 | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |
| ~7.8 | doublet | 2H | Pyridine H-3, H-5 | Protons further from the nitrogen in the pyridine ring are less deshielded. |
| ~3.5 | singlet | 3H | N-CH₃ | The singlet multiplicity indicates no adjacent protons. |
¹³C NMR Data Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C=S | The thiocarbonyl carbon is highly deshielded and appears far downfield. |
| ~150 | Triazole C-5 | The carbon atom attached to the pyridine ring. |
| ~150 | Pyridine C-2, C-6 | Carbon atoms adjacent to the nitrogen in the pyridine ring. |
| ~145 | Triazole C-3 | The carbon atom of the C=S group. |
| ~122 | Pyridine C-3, C-5 | Carbon atoms further from the nitrogen in the pyridine ring. |
| ~30-35 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |
The predicted chemical shift of the C=S carbon is a particularly important diagnostic peak for confirming the thione tautomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Ionization: The molecules are ionized, usually by protonation to form [M+H]⁺ ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Fragmentation (MS/MS): The molecular ion can be selected and fragmented to provide structural information.
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 193.05. The fragmentation pattern of 1,2,4-triazoles can be complex but often involves characteristic losses.
Diagram of a Potential Fragmentation Pathway
Caption: A simplified representation of potential mass spectral fragmentation.
Common fragmentation pathways for substituted 1,2,4-triazoles include cleavage of the triazole ring and loss of substituents[4]. Analysis of the fragmentation pattern can help to confirm the connectivity of the molecule.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are characteristic of the chromophores present.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).
Data Interpretation:
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine and triazole rings. Studies on similar triazole-thiones indicate that the thione tautomer typically exhibits an absorption maximum between 300 and 400 nm, attributed to the n → π* transition of the C=S group[1]. In contrast, the thiol tautomer would be expected to absorb below 300 nm. The observation of a significant absorption band in the 300-400 nm region would provide further corroborating evidence for the predominance of the thione form.
Conclusion: A Coherent Structural Narrative
The comprehensive spectroscopic analysis of this compound provides a self-validating and coherent picture of its molecular structure. The synthetic route ensures the correct regiochemistry, and the combined data from IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy unequivocally confirm the identity of the compound. A crucial takeaway from this analysis is the predominance of the thione tautomer, a finding supported by multiple spectroscopic techniques. This in-depth understanding of the molecule's structure and properties is the bedrock upon which further research, such as the exploration of its biological activity or its application in materials science, can be confidently built.
References
- 1. 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Biological activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide to the Biological Activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, highly potent subclass: this compound and its derivatives. These compounds, characterized by the presence of a pyridine ring and a reactive thiol group, have emerged as promising candidates in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents.[4][5][6] This document provides a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key data to provide researchers and drug development professionals with a thorough understanding of this compound class's therapeutic potential.
The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry
Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are central to the development of modern pharmaceuticals.[7] Their unique chemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow them to bind effectively to a wide range of biological targets.[7][8] The incorporation of a sulfur atom in the form of a thiol or thione group further enhances their biological potency and provides a reactive handle for synthetic modification.[2][9]
The specific inclusion of a 4-pyridyl moiety at the 5-position and a methyl group at the 4-position of the triazole ring introduces distinct electronic and steric features that have been shown to modulate biological activity significantly. This guide will explore the synthesis of this core and the diverse biological activities exhibited by its derivatives.
Core Synthesis Strategy and Derivative Elaboration
The synthesis of the 4-substituted-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol core is a well-established, multi-step process that offers high yields and accessible starting materials. The general pathway is a robust and reliable method for generating the central scaffold, which can then be derivatized at the thiol position.
Synthesis Protocol: this compound
The synthesis begins with a commercially available starting material, isonicotinic acid hydrazide (isoniazid), and proceeds through the formation of a dithiocarbazate salt, followed by cyclization.
Step 1: Synthesis of Potassium 2-(Isonicotinoyl)hydrazine-1-carbodithioate
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). The use of a strong base like KOH is essential to deprotonate the hydrazide, making it a more potent nucleophile.
-
Cool the mixture to below 10°C in an ice bath. This temperature control is critical to manage the exothermic reaction with carbon disulfide.
-
Add carbon disulfide (CS₂) (0.15 mol) dropwise with constant stirring over 30 minutes.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.[4]
Step 2: Cyclization to form 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 8-10 hours.[4][10] During this step, hydrogen sulfide gas (H₂S) is evolved, indicating the progress of the cyclization. This step must be performed in a well-ventilated fume hood.
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield the 4-amino triazole intermediate.[10]
Step 3: Synthesis of the Final Core (Hypothetical Methylation) While direct methylation of the 4-amino group is complex, a more common and versatile approach involves starting with methylhydrazine instead of hydrazine hydrate in the cyclization step, or by synthesizing the 4-alkyl-5-pyridyl-triazole-thiol from a 4-alkylthiosemicarbazide precursor. A general synthesis for a 4-alkyl derivative is outlined below.[1]
-
React an acid hydrazide with an alkyl isothiocyanate to form a 1-acyl-4-alkylthiosemicarbazide.
-
Cyclize the thiosemicarbazide intermediate by refluxing in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 3-4 hours.[1][11]
-
Cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the final 4-alkyl-5-substituted-4H-1,2,4-triazole-3-thiol.[11]
The thiol group (-SH) of the resulting triazole exists in tautomeric equilibrium with its thione form (-C=S). This reactive thiol is an excellent nucleophile, providing a key site for derivatization, typically through S-alkylation or condensation reactions.[12]
Key Biological Activities and Evaluation Protocols
Derivatives of the 4-pyridyl-1,2,4-triazole-3-thiol scaffold exhibit a remarkable range of biological activities. The selection of substituents attached to the core structure, often at the thiol group or the 4-position amine, is a critical determinant of potency and selectivity.[4]
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent activity of these compounds against various pathogenic bacteria and fungi.[7] The mechanism of antifungal action for triazoles is often attributed to the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site.
This protocol is a standard method for quantifying the in vitro antimicrobial activity of novel compounds. Its reliability stems from the use of standardized microbial inocula and positive controls, ensuring reproducible and comparable results.
-
Preparation of Compound Stock: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. DMSO is the solvent of choice for poorly water-soluble organic compounds, but a vehicle control (DMSO alone) is mandatory to rule out solvent-induced toxicity.
-
Microplate Preparation: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of concentrations.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (a known antibiotic/antifungal like streptomycin or ketoconazole), a negative control (broth with inoculum, no compound), and a vehicle control (broth with inoculum and the highest concentration of DMSO used).[13]
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
The following table summarizes the reported MIC values for various derivatives, illustrating the impact of different substituents.
| Compound ID | Substituent (at 4-amino position) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 4c | 4-Hydroxybenzylidene | 16 | 20 | >100 | >100 | [4] |
| 4e | 4-Bromobenzylidene | 60 | 65 | 24 | 32 | [4] |
| Standard | Streptomycin / Ketoconazole | 10 | 12 | 15 | 18 | [4][13] |
Expert Insight: The data suggests that electron-donating groups (like -OH) on the benzylidene moiety may enhance activity against Gram-positive bacteria, while electron-withdrawing halogens (like -Br) appear to confer better antifungal properties.[4] This highlights a common strategy in medicinal chemistry: fine-tuning the electronic properties of a lead compound to optimize its activity against different targets.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[5][14][15] The proposed mechanisms are diverse and include the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.[10][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, B16F10 melanoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[5][15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO) for 48-72 hours. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
| Compound ID | Substituent (at thiol position) | Cell Line | IC₅₀ (µM) | Reference |
| TP6 | 4-Bromobenzyl | B16F10 (Melanoma) | 41.12 | [5][15] |
| TP(X) | Other Benzyl Derivatives | B16F10 (Melanoma) | 43-61 | [5][15] |
| C2 | Fused Triazolo-thiadiazole | MCF-7 (Breast) | Promising Activity | [10] |
Expert Insight: The presence of a bromo-substituted benzyl group attached via the thio-linker appears to be particularly effective against melanoma cells.[5][15] Further studies have shown that some derivatives can induce apoptosis by affecting the levels of key proteins like cytochrome C and activating caspases, suggesting a specific mechanism of action beyond general toxicity.[10]
Enzyme Inhibition
The 1,2,4-triazole-3-thiol moiety is an effective metal-chelating pharmacophore, making its derivatives potent inhibitors of metalloenzymes.[17] This activity is particularly relevant in the context of overcoming antibiotic resistance, where metallo-β-lactamases (MBLs) like NDM-1 and VIM-2 are major threats. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective.
Docking studies and experimental data suggest that the triazole derivatives can effectively inhibit MBLs. The deprotonated thiol group and a nitrogen atom from the triazole ring coordinate with the two zinc ions (Zn1 and Zn2) in the enzyme's active site.[17] This chelation blocks the active site, preventing the hydrolysis of antibiotic substrates like meropenem.
| Compound ID | Target Enzyme | Kᵢ (µM) | Reference |
| CP 22 | NDM-1 | 42.7 | [17] |
| CP 35 | NDM-1 | 25.8 | [17] |
Expert Insight: The introduction of a trifluoromethyl group at the 5-position of the triazole ring (compound CP 35 vs. CP 22) improved inhibitory activity against NDM-1.[17] This demonstrates that even subtle modifications to the core heterocycle can significantly enhance binding affinity and inhibitory potency.
Structure-Activity Relationship (SAR) Summary
Based on the available literature, several key structural features govern the biological activity of this compound derivatives:
-
The 4-Pyridyl Moiety: This group is a critical pharmacophore, likely involved in hydrogen bonding and contributing to the overall electronic character of the molecule.
-
The Thiol/Thione Group: This is the primary site for derivatization. S-alkylation with substituted benzyl groups is a common and effective strategy. The nature of the substituent on the benzyl ring (e.g., halogens, hydroxyl groups) directly modulates the potency and selectivity of the biological activity.[4][5]
-
The N4-Substituent: While this guide focuses on the 4-methyl derivative, modifications at this position (e.g., with an amino group that is further derivatized to form Schiff bases) are crucial for tuning activity.[4] Different benzylidene substituents on the 4-amino group can dictate whether the compound has stronger antibacterial or antifungal effects.
-
The C5-Substituent: Modifications at this position, such as adding a trifluoromethyl group, can enhance enzyme inhibition, likely by improving interactions within the enzyme's binding pocket.[17]
Future Perspectives
The this compound scaffold is a rich source of biologically active compounds. While extensive in vitro data exists, future research should focus on several key areas:
-
Lead Optimization: Systematically exploring the substitution patterns on the S-linked aryl rings and at the N4-position to improve potency and reduce off-target effects.
-
In Vivo Studies: Promising candidates from in vitro screens must be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: For anticancer derivatives, further investigation is needed to fully elucidate the specific cellular pathways they modulate.
-
Synergistic Studies: For MBL inhibitors, evaluating their ability to restore the activity of existing β-lactam antibiotics against resistant bacterial strains is a critical next step.[17]
The versatility and potent activity of these triazole derivatives ensure they will remain an area of intense interest for the discovery of next-generation therapeutic agents.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. amhsr.org [amhsr.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Foreword: Charting a Course into the Molecular Labyrinth
In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3] The specific embodiment of this scaffold in 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol presents a compelling case for in-depth mechanistic exploration. This guide eschews a conventional, linear narrative in favor of a multi-pronged, investigative approach that mirrors the iterative nature of modern pharmacological research. We will first postulate a series of plausible mechanisms of action, drawing upon the rich tapestry of data available for analogous structures. Subsequently, we will delineate a rigorous, self-validating experimental framework designed to systematically interrogate these hypotheses. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a repository of information, but a strategic blueprint for discovery.
Section 1: The Molecular Dossier: Postulating the Bio-Activity of a Triazole Thiol
The chemical architecture of this compound, characterized by a triazole core, a thione/thiol tautomeric group, a methyl substituent at the N4 position, and a pyridyl moiety at C5, suggests a rich potential for biological interactions. Based on extensive literature on related 1,2,4-triazole derivatives, we can hypothesize a dual-pronged mechanism of action, encompassing both anticancer and antimicrobial activities.[1][4][5][6][7]
The Anticancer Hypothesis: A Multi-Target Assault
The anticancer potential of 1,2,4-triazole derivatives is well-documented, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1][5][8] For our subject molecule, we propose a multi-faceted mechanism targeting key cellular processes dysregulated in cancer.
-
Kinase Inhibition: The triazole ring is a known pharmacophore capable of interacting with the ATP-binding pocket of various kinases.[9][10][11] We hypothesize that this compound acts as an inhibitor of protein kinases crucial for cancer cell proliferation and survival, such as Aurora kinases or Src kinase.[9][10] The pyridyl group may contribute to the binding affinity and selectivity through hydrogen bonding or pi-stacking interactions within the kinase domain.[12][13][14]
-
DNA Intercalation and Damage: Certain triazole compounds have been shown to interact with DNA, leading to cell cycle arrest and apoptosis.[15][16][17][18][19] The planar structure of the triazole and pyridyl rings could facilitate intercalation between DNA base pairs, disrupting DNA replication and transcription.
-
Induction of Apoptosis: Independent of direct DNA interaction, the compound may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[19]
The Antimicrobial Hypothesis: Disrupting Microbial Viability
The 1,2,4-triazole-3-thiol moiety is a recurring motif in compounds with significant antimicrobial activity.[4][6][20][21][22][23] Our hypothesis for the antimicrobial mechanism of action centers on the disruption of essential microbial processes.
-
Enzyme Inhibition: The thiol group can act as a key interacting moiety with microbial enzymes, potentially inhibiting metabolic pathways crucial for survival.
-
Disruption of Cell Wall Integrity: The compound may interfere with the synthesis of the microbial cell wall, leading to loss of structural integrity and cell lysis.
Section 2: The Investigator's Roadmap: A Framework for Mechanistic Validation
To systematically test our hypotheses, a tiered experimental approach is proposed, progressing from broad phenotypic screening to specific target identification and validation.
Tier 1: Phenotypic Screening - Establishing the Biological Activity Profile
The initial step is to confirm and quantify the hypothesized anticancer and antimicrobial activities using a panel of well-established in vitro assays.[24][25][26][27][28][29][30][31][32]
Experimental Protocols:
-
Anticancer Activity Screening:
-
Cell Viability Assays (MTT/MTS): A range of human cancer cell lines (e.g., breast, colon, lung, melanoma) and a non-cancerous control cell line (e.g., fibroblasts) will be treated with serial dilutions of the compound.[1][26][31][33] The IC50 values will be determined to assess cytotoxicity and selectivity.[1]
-
Apoptosis Assay (Annexin V/PI Staining): Flow cytometry will be used to quantify the induction of apoptosis in cancer cells treated with the compound.[19]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry will be employed to determine if the compound induces cell cycle arrest at specific phases.
-
-
Antimicrobial Activity Screening:
-
Broth Microdilution Assay: The Minimum Inhibitory Concentration (MIC) will be determined against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.[24][27][28][29][32]
-
Disk Diffusion Assay: This will provide a qualitative assessment of the antimicrobial activity and can be used for initial screening against a broader range of microorganisms.[24][27][28][29]
-
Data Presentation:
| Assay | Cell Line/Microorganism | Metric | Result |
| MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | |
| MTT Assay | HCT116 (Colon Cancer) | IC50 (µM) | |
| MTT Assay | A549 (Lung Cancer) | IC50 (µM) | |
| MTT Assay | IGR39 (Melanoma) | IC50 (µM) | [1] |
| MTT Assay | Normal Fibroblasts | IC50 (µM) | |
| Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | |
| Broth Microdilution | Escherichia coli | MIC (µg/mL) | |
| Broth Microdilution | Candida albicans | MIC (µg/mL) |
Logical Workflow for Phenotypic Screening:
Caption: Tier 1 Experimental Workflow.
Tier 2: Target Deconvolution - Identifying the Molecular Interactors
Once significant biological activity is confirmed, the next crucial step is to identify the direct molecular targets of the compound.
Experimental Protocols:
-
Affinity-Based Pull-Down Assays:
-
Synthesis of an Affinity Probe: A derivative of the compound will be synthesized with a linker and an affinity tag (e.g., biotin) that does not disrupt its biological activity.
-
Pull-Down and Mass Spectrometry: The biotinylated probe will be immobilized on streptavidin beads and incubated with cell lysates.[34] Bound proteins will be eluted, separated by SDS-PAGE, and identified by mass spectrometry.[34][35][36]
-
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[34][36] Cell lysates will be treated with the compound, followed by digestion with a protease. The remaining proteins will be analyzed by mass spectrometry to identify those protected by the compound.[34]
Logical Workflow for Target Identification:
Caption: Tier 2 Experimental Workflow.
Tier 3: Target Validation and Mechanistic Elucidation
The final tier focuses on validating the identified targets and elucidating the downstream signaling pathways affected by the compound.
Experimental Protocols:
-
In Vitro Enzyme Inhibition Assays: If a kinase is identified as a target, its enzymatic activity will be measured in the presence of varying concentrations of the compound to determine the IC50 of inhibition.[9][31][33]
-
DNA Binding Studies:
-
UV-Visible Spectroscopy and Fluorescence Spectroscopy: These techniques will be used to study the interaction of the compound with DNA, providing information on the binding mode (intercalation or groove binding) and binding affinity.[18]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy will be employed to assess conformational changes in DNA upon binding of the compound.
-
-
Western Blot Analysis: The effect of the compound on the phosphorylation status of downstream targets of an identified kinase or on the expression levels of apoptosis-related proteins will be assessed by Western blotting.
Signaling Pathway Visualization:
Caption: Hypothesized Kinase Inhibition Pathway.
Section 3: Synthesis and Conclusion: From Hypothesis to Understanding
This technical guide has laid out a comprehensive and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification and validation, researchers can build a robust and evidence-based understanding of how this promising molecule exerts its biological effects. The proposed experimental workflows, grounded in established methodologies, provide a clear and actionable path for investigation. The convergence of data from these multi-tiered experiments will ultimately reveal the therapeutic potential and molecular intricacies of this intriguing triazole derivative.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Review on Design and Development of Pyridyl Triazole Derivatives | Semantic Scholar [semanticscholar.org]
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- 15. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 10.1039/C4RA04084H | Studies on the synthesis of a sugar triazole based ligand for protein and DNA binding† | chem960.com [chem960.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, DNA-binding abilities and anticancer activities of triazole-pyrrolo[2,1-c][1,4]benzodiazepines hybrid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. noblelifesci.com [noblelifesci.com]
- 31. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 32. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 33. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
Discovery of antimicrobial properties of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Antimicrobial Properties of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Foreword: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in our approach to discovering and developing new antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, outlining its synthesis, methods for evaluating its antimicrobial efficacy, and its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the fight against infectious diseases.
Synthesis and Structural Elucidation of this compound
The synthesis of this compound can be approached through established methods for constructing the 1,2,4-triazole ring system. A plausible and efficient synthetic route commences from isonicotinic acid hydrazide, a readily available starting material. The rationale behind this multi-step synthesis is the systematic construction of the triazole core followed by N-methylation.
Proposed Synthetic Pathway
The synthesis can be logically divided into three key steps, each with a clear objective:
-
Formation of the 1,3,4-Oxadiazole Intermediate: Isonicotinic acid hydrazide is first reacted with carbon disulfide in an alcoholic potassium hydroxide solution. This reaction proceeds via a dithiocarbazate salt, which upon heating, cyclizes to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[3] This intermediate is a crucial precursor for the triazole ring.
-
Conversion to the 4-Amino-1,2,4-triazole Core: The oxadiazole intermediate is then treated with hydrazine hydrate. This step involves a ring transformation where the oxadiazole ring is opened and subsequently recyclizes to form the more stable 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3][4]
-
N-Methylation to Yield the Final Compound: The final step involves the selective methylation of the 4-amino group. This can be achieved using a suitable methylating agent such as methyl iodide in the presence of a base. It is important to note that while this is a standard approach, reaction conditions would need to be optimized to ensure selective N-methylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
-
Dissolve isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add potassium hydroxide (15 mmol) to the solution and stir until dissolved.
-
Slowly add carbon disulfide (15 mmol) to the mixture at room temperature.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure oxadiazole intermediate.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) to the suspension.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried to obtain the 4-amino-1,2,4-triazole derivative.[3]
Step 3: Synthesis of this compound
-
Dissolve the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2 mmol) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (3 mmol), to the solution.
-
Add methyl iodide (2.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons, including the methyl group and the pyridine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as the C=N of the triazole ring and the S-H or C=S tautomeric forms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
In-Vitro Evaluation of Antimicrobial Activity
A critical step in characterizing a novel compound is to determine its spectrum and potency of antimicrobial activity. Standardized in-vitro methods provide a reliable and reproducible means of assessing this.[5][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound. It provides a qualitative measure of the compound's ability to inhibit microbial growth.[5]
Experimental Protocol: Agar Well Diffusion
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized microbial suspension over the surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Addition: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation: Hypothetical Antimicrobial Activity
The following table illustrates how the antimicrobial activity data for this compound could be presented.
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 16 | 18 |
| Bacillus subtilis | Gram-positive | 32 | 15 |
| Escherichia coli | Gram-negative | 64 | 12 |
| Pseudomonas aeruginosa | Gram-negative | >128 | - |
| Candida albicans | Fungus | 8 | 22 |
| Aspergillus niger | Fungus | 16 | 19 |
Potential Mechanisms of Antimicrobial Action
The 1,2,4-triazole nucleus is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole.[8] These drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[8] It is plausible that this compound shares a similar mechanism of action against fungal pathogens.
Proposed Antifungal Mechanism
Caption: Proposed inhibition of fungal ergosterol biosynthesis.
Potential Antibacterial Mechanisms
The antibacterial activity of triazole derivatives is often attributed to a multi-modal action, which is advantageous in combating drug resistance.[9] Potential mechanisms include:
-
Enzyme Inhibition: Inhibition of crucial bacterial enzymes such as DNA gyrase or dihydrofolate reductase.[9]
-
Disruption of Cell Membrane Integrity: Interaction with the phospholipid bilayer, leading to increased permeability and cell death.
-
Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress within the bacterial cell.[9]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel antimicrobial agents. Its structural similarity to known antifungal drugs suggests a potential mechanism of action, while the broader class of triazoles has demonstrated a wide range of antibacterial activities. Future research should focus on a comprehensive evaluation of its in-vitro and in-vivo efficacy, toxicity profiling, and detailed mechanism of action studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial in optimizing the antimicrobial potency and selectivity of this compound class. The insights gained from such investigations will be invaluable in the rational design of next-generation antimicrobial therapeutics.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Investigating the Antioxidant Potential of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: A Methodological and Mechanistic Blueprint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] This has propelled the search for novel antioxidant agents capable of mitigating ROS-induced damage. Among synthetic heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class, demonstrating a wide spectrum of biological activities.[2][3] This guide focuses on a specific molecule, 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, outlining a comprehensive strategy to rigorously evaluate its antioxidant potential. We will move beyond simple screening to establish a robust, multi-faceted approach, combining chemical and cell-based assays to provide a holistic understanding of its efficacy and potential mechanisms of action. This document is intended to serve as a practical blueprint for researchers in medicinal chemistry and drug development.
Rationale: The Structural Promise of a Triazole-Thiol Scaffold
The therapeutic potential of 1,2,4-triazole derivatives is well-documented, with various analogues exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] Their antioxidant capacity is an area of growing interest.[1][3] The structure of this compound presents two key pharmacophoric features that justify its investigation as an antioxidant:
-
The 1,2,4-Triazole Core: This heterocyclic ring is not merely a scaffold but an active contributor to biological activity. Its unique electronic configuration can participate in stabilizing free radicals.[2]
-
The Thiol (-SH) Group: The presence of a thiol moiety is a strong indicator of potential antioxidant activity. Thiols can readily donate a hydrogen atom to quench free radicals, a primary mechanism of radical scavenging. This action is analogous to that of well-understood phenolic antioxidants, which act via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4][5]
This structural combination suggests that the target molecule could function as a potent free radical scavenger, warranting a systematic and rigorous evaluation.
Phase 1: Foundational In Vitro Chemical Assays
The initial phase of investigation involves assessing the compound's intrinsic radical-scavenging and reducing capabilities using established chemical assays. It is crucial to employ multiple assays with different mechanisms to build a comprehensive activity profile.[6] We will utilize the DPPH, ABTS, and FRAP assays, selected for their complementary insights and reproducibility.[7]
Principle and Experimental Causality
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is monitored spectrophotometrically.[8] It is a rapid and simple primary screen for radical scavenging.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. This assay is advantageous as the ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[10] Using both DPPH and ABTS provides a more complete picture, as some antioxidants may react differently with these two distinct radical species.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[8][10] This assay exclusively measures electron transfer capacity and provides a direct assessment of the compound's reducing power.[9]
Experimental Workflow: Chemical Assays
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from the stock. Prepare identical dilutions for a standard antioxidant like Ascorbic Acid or Trolox.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test compound or standard.
-
-
Data Analysis: Plot the % Scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation
All quantitative results from the chemical assays should be summarized for clear comparison.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (mM Fe(II)/mM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Standard) | 25.5 ± 1.2 | 15.8 ± 0.9 | 1.8 ± 0.1 |
| Ascorbic Acid (Standard) | 45.1 ± 2.5 | 30.2 ± 1.8 | 2.2 ± 0.2 |
Table 1: Hypothetical summary of in vitro antioxidant activity. IC₅₀ values represent the concentration for 50% inhibition. FRAP values are expressed as ferrous iron equivalents.
Phase 2: Biologically Relevant Cell-Based Assays
While chemical assays are essential for initial screening, they lack biological relevance as they do not account for cellular uptake, distribution, and metabolism.[11] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant activity within a live cell model.[12][13]
Principle of the CAA Assay
The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[12] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[14] An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[11][15] This method provides a more biologically significant measure of antioxidant potential.
Experimental Workflow: CAA Assay
Detailed Protocol: CAA Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve >90% confluence after 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells for 1 hour with medium containing the test compound at various concentrations, alongside a standard like Quercetin.
-
-
Probe Loading: Remove the treatment medium, wash with PBS, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.
-
ROS Induction and Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of the free radical initiator AAPH (600 µM) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
-
-
Express results as Quercetin Equivalents (QE) by comparing the CAA units of the test compound to a standard curve generated with Quercetin.
-
Data Presentation
| Compound | Concentration (µM) | CAA Value (µmol QE / 100 µmol) |
| This compound | 10 | Experimental Value |
| 50 | Experimental Value | |
| 100 | Experimental Value | |
| Quercetin (Standard) | 50 | 45.6 ± 3.1 |
Table 2: Hypothetical summary of Cellular Antioxidant Activity. Data is expressed in micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.
Mechanistic Interpretation
The collective data from these assays allows for a well-grounded interpretation of the compound's antioxidant mechanism.
-
Strong activity in DPPH and ABTS assays would point towards a potent radical scavenging ability, likely through a Hydrogen Atom Transfer (HAT) mechanism facilitated by the thiol group.[4][5]
-
High FRAP value would confirm a strong capacity for Single Electron Transfer (SET).[9]
-
Significant CAA value would validate that the compound is bioavailable to the cell and can effectively neutralize intracellular ROS, which is the most critical finding for potential therapeutic development.[11]
Conclusion and Future Directions
This guide presents a structured, multi-tiered strategy for the comprehensive evaluation of this compound as a novel antioxidant. By integrating foundational chemical assays with a biologically relevant cell-based model, this approach provides robust and actionable data for drug development professionals. Positive results would establish this compound as a viable lead candidate. Subsequent research should focus on elucidating its effects on specific intracellular antioxidant pathways (e.g., Nrf2 activation), conducting further mechanistic studies such as metal chelation assays, and initiating preliminary safety and toxicity profiling.
References
- 1. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. mdpi.com [mdpi.com]
- 14. bioivt.com [bioivt.com]
- 15. zen-bio.com [zen-bio.com]
Methodological & Application
Application Note & Synthesis Protocol: 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for conferring a wide range of biological activities and unique chemical properties.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a key building block for the development of novel pharmaceutical agents and functional materials. The synthesis begins with the formation of an N-acylthiosemicarbazide intermediate from isonicotinic acid hydrazide and methyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This guide explains the causality behind critical process parameters, offers a self-validating methodology with characterization checkpoints, and provides troubleshooting insights for researchers, chemists, and drug development professionals.
Introduction & Significance
This compound is a versatile heterocyclic compound whose structural motifs—a pyridyl ring, a methyl-substituted triazole, and a reactive thiol group—make it an attractive intermediate for chemical elaboration. Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiols are extensively investigated for a spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3] The pyridyl group can engage in hydrogen bonding and metal coordination, the triazole ring offers metabolic stability, and the thiol (-SH) group provides a nucleophilic handle for synthesizing diverse libraries of compounds through S-alkylation and other modifications.[4]
This protocol details a robust and reproducible synthesis pathway that is broadly applicable to various substituted triazole-thiols. The chosen method involves the formation of 1-(isonicotinoyl)-4-methylthiosemicarbazide, which is subsequently cyclized under alkaline conditions. This choice is critical, as the reaction medium's pH dictates the final heterocyclic system; acidic conditions typically favor the formation of the isomeric 1,3,4-thiadiazole ring system.[5][6]
Reaction Scheme & Mechanism
The synthesis is a two-step process:
-
Step A: Formation of the Thiosemicarbazide Intermediate. Isonicotinic acid hydrazide (Isoniazid) acts as a nucleophile, attacking the electrophilic carbon of methyl isothiocyanate to form 1-(isonicotinoyl)-4-methylthiosemicarbazide.
-
Step B: Base-Catalyzed Cyclization. The intermediate undergoes an intramolecular cyclization and dehydration in a strong alkaline medium (e.g., NaOH) to yield the desired 1,2,4-triazole ring.[7][8]
Reaction Scheme:
-
Step A: (Image depicting Isoniazid + Methyl Isothiocyanate -> 1-(Isonicotinoyl)-4-methylthiosemicarbazide)
-
Step B: (Image depicting 1-(Isonicotinoyl)-4-methylthiosemicarbazide -> this compound)
Materials & Equipment
Reagents & Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Isonicotinic Acid Hydrazide | C₆H₇N₃O | 137.14 | ≥99% | Sigma-Aldrich |
| Methyl Isothiocyanate | C₂H₃NS | 73.12 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Merck |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (Conc.) | VWR |
| Deionized Water | H₂O | 18.02 | - | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Detailed Synthesis Protocol
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the two-step synthesis.
Part A: Synthesis of 1-(Isonicotinoyl)-4-methylthiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isonicotinic acid hydrazide (13.71 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous ethanol and stir the suspension.
-
Reactant Addition: To the stirring suspension, add methyl isothiocyanate (7.31 g, 0.1 mol) dropwise over 10-15 minutes.
-
Scientist's Note: This reaction is exothermic. Slow addition helps control the temperature and prevents unwanted side reactions.
-
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The initial suspension should gradually become a clear solution and then a thick white precipitate may form.
-
Isolation: After the reflux period, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol (2x20 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder, 1-(isonicotinoyl)-4-methylthiosemicarbazide, in a vacuum oven at 60°C. The expected yield is typically >90%.
-
Validation: The intermediate can be characterized by melting point and IR spectroscopy before proceeding.
Part B: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend the dried intermediate from Part A (21.02 g, 0.1 mol) in 100 mL of 2N aqueous sodium hydroxide solution (8.0 g NaOH in 100 mL water).
-
Cyclization Reaction: Heat the mixture to reflux with vigorous stirring.
-
Expert Insight: The cyclization involves the elimination of a water molecule. During this process, some hydrolysis of the thiosemicarbazide can occur, leading to the evolution of hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. The reaction should be conducted in a well-ventilated fume hood. The reaction is considered complete when the evolution of H₂S ceases (test with lead acetate paper, which will turn black in the presence of H₂S).[9] This typically takes 4-5 hours.
-
-
Cooling & Neutralization: After reflux, cool the reaction mixture to room temperature. The product is dissolved as its sodium thiolate salt.
-
Precipitation: Place the flask in an ice bath and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH, adjusting it to approximately 5-6. The target compound will precipitate as a white or off-white solid.
-
Causality Note: Acidification protonates the thiolate anion, rendering the product insoluble in the aqueous medium and causing it to precipitate out. Over-acidification should be avoided as it can protonate the pyridine ring, potentially increasing solubility.
-
-
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature to form pure crystals.
-
Drying: Filter the purified crystals and dry them under vacuum at 70-80°C. The expected yield is typically in the range of 75-85%.
Characterization
The final product should be characterized to confirm its structure and purity:
-
Melting Point: Compare with literature values.
-
FTIR (KBr, cm⁻¹): Look for the disappearance of the C=O stretch from the intermediate and the appearance of characteristic C=N and N-H stretches of the triazole ring. A broad absorption around 2550-2600 cm⁻¹ would indicate the S-H stretch, although it is often weak.
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the pyridyl protons (two doublets), the N-methyl group (singlet), and the thiol proton (a broad singlet, which is D₂O exchangeable).
-
¹³C-NMR (DMSO-d₆, δ ppm): Confirm the number of unique carbons, including those of the pyridyl and triazole rings.
Safety & Troubleshooting
| Hazard/Issue | Precaution/Solution |
| Chemical Hazards | Methyl Isothiocyanate: Lachrymator and toxic. Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Hydrazine Derivatives: Potentially carcinogenic. Avoid inhalation and skin contact. NaOH/HCl: Corrosive. Handle with care and appropriate PPE. |
| H₂S Evolution | The cyclization step must be performed in a well-ventilated fume hood due to the release of toxic H₂S gas. |
| Low Yield (Part A) | Ensure ethanol is anhydrous. Incomplete reaction can occur if reflux time is insufficient. |
| Low Yield (Part B) | Ensure complete cyclization by monitoring H₂S evolution. Careful pH adjustment during precipitation is critical; check pH meticulously. |
| Impure Product | Inadequate washing after filtration can leave starting materials or salts. Recrystallization is a crucial step for achieving high purity. If the product is oily, it may indicate incomplete drying or presence of impurities; try trituration with a non-polar solvent like ether. |
Mechanistic Insight Diagram
The following diagram illustrates the key transformations during the base-catalyzed cyclization.
Caption: Simplified mechanism of the base-catalyzed cyclization.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Application Notes & Protocols: Utilizing 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Pharmaceutical Drug Design
Document ID: ANP-MPT-2026-01
Section 1: Introduction & Significance
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] This five-membered heterocyclic ring is a key structural component in numerous clinically approved drugs, spanning antifungal agents like Fluconazole to anticancer therapies such as Letrozole.[3][4] The incorporation of a thiol/thione substituent at the 3-position further enhances the scaffold's utility, providing a versatile chemical handle for derivatization and introducing additional interaction points with biological targets.[3][5]
This guide focuses on a specific, high-potential derivative: 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . The strategic combination of three key moieties defines its potential in drug discovery:
-
The 1,2,4-Triazole Core: Offers a rigid, polar scaffold that can engage with biological receptors through hydrogen bonding and dipole interactions.[1]
-
The 4-Pyridyl Group: Introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor or participate in salt-bridge formations, significantly influencing solubility and target engagement. Pyridyl-substituted triazoles have demonstrated potent bioactivity.[6][7][8]
-
The 3-Thiol Group: Exists in a thiol-thione tautomerism. This group is an excellent nucleophile and a key site for facile chemical modification (e.g., S-alkylation), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][9]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this molecule as a starting point for novel therapeutic agent discovery. We will cover its synthesis, pharmacological profile, lead optimization strategies, and detailed experimental protocols for screening and validation.
Section 2: Physicochemical Properties & Synthesis Overview
A foundational understanding of the molecule's properties is critical for its effective use in drug design programs.
| Property | Value | Data Source / Notes |
| IUPAC Name | 4-methyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione tautomer is often favored in solid state |
| Molecular Formula | C₈H₈N₄S | |
| Molecular Weight | 192.24 g/mol | |
| Tautomerism | Exists in thiol/thione forms. The thiol form is key for S-alkylation reactions. | See Protocol 5.2 |
| Appearance | Typically a crystalline solid | Synthesis-dependent |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); limited solubility in water | To be determined experimentally |
| 1H NMR | Spectral data available for characterization[10] | Confirms structure post-synthesis |
A general and robust synthetic pathway to the 1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[7][8] This approach is highly adaptable for creating analogs by varying the initial hydrazide or isothiocyanate starting materials. A detailed protocol for the synthesis of the title compound is provided in Section 5.1.
Section 3: Core Pharmacological Profile & Therapeutic Hypotheses
Derivatives of the 1,2,4-triazole-3-thiol scaffold have demonstrated a remarkably broad spectrum of biological activities. This versatility makes this compound an attractive starting point for multiple therapeutic programs.
-
Anticancer Activity: This is one of the most widely reported activities for this class.[3][6] Mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[1] The pyridyl moiety can mimic the hinge-binding motifs seen in many kinase inhibitors.
-
Antimicrobial & Antifungal Activity: The triazole core is famous for its role in antifungal drugs.[4][11] The sulfur and nitrogen atoms are believed to interfere with essential microbial enzymes or cell wall synthesis.[12][13]
-
Enzyme Inhibition: Various derivatives have shown potent inhibition of enzymes like acetylcholinesterase (AChE), α-glucosidase, and urease, suggesting potential applications in neurodegenerative diseases and diabetes.[14]
-
Anti-inflammatory Activity: Some triazoles exhibit anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[4][5]
Based on this evidence, we can formulate several therapeutic hypotheses for derivatives of our lead compound.
Caption: Therapeutic potential of the core scaffold.
Section 4: Drug Design & Lead Optimization Strategies
The title compound is an ideal scaffold for a lead optimization campaign. The workflow begins with the synthesis of the core, followed by the creation of a focused library of derivatives, in vitro screening, and iterative refinement based on SAR.
Caption: A typical lead optimization workflow.
Key Modification Points for SAR Exploration:
-
Thiol (C3) Position: This is the most straightforward site for modification. S-alkylation with various alkyl or aryl halides introduces diverse R-groups to probe steric and electronic requirements of the target's binding pocket. This is the primary focus of Protocol 5.2.
-
Pyridyl (C5) Position: The pyridine ring can be replaced with other heterocycles (e.g., pyrimidine, pyrazole) or substituted phenyl rings to modulate basicity, polarity, and binding interactions.
-
Nitrogen (N4) Position: The methyl group can be replaced with other small alkyl chains or a proton (H) to assess the impact on conformation and activity.
Section 5: Experimental Protocols
These protocols are designed to be robust and reproducible. Adherence to safety guidelines, including the use of personal protective equipment (PPE) and fume hoods, is mandatory.
Protocol 5.1: Synthesis of this compound
Rationale: This protocol follows a classical and effective two-step, one-pot method. First, isonicotinic hydrazide is reacted with methyl isothiocyanate to form the N-methyl-N'-(isonicotinoyl)hydrazinecarbothioamide intermediate. Subsequent base-catalyzed intramolecular cyclization yields the desired triazole.
Materials:
-
Isonicotinic hydrazide
-
Methyl isothiocyanate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Reflux apparatus, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve isonicotinic hydrazide (10 mmol) in 100 mL of absolute ethanol.
-
Add methyl isothiocyanate (11 mmol, 1.1 eq) to the solution.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC to confirm the formation of the thiosemicarbazide intermediate.
-
Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (12 mmol in 20 mL ethanol) dropwise.
-
Reflux the now basic mixture for an additional 8-10 hours. The cyclization occurs during this step.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of cold water and filter to remove any insoluble impurities.
-
Acidify the clear filtrate dropwise with glacial acetic acid until precipitation is complete (typically pH 5-6).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10] The melting point should be sharp.
Protocol 5.2: S-Alkylation for Focused Library Generation
Rationale: The thiol group of the title compound is nucleophilic and readily reacts with electrophilic alkyl/aryl halides in the presence of a base. This protocol provides a general method for creating a library of S-substituted derivatives for SAR studies.
Materials:
-
This compound (from Protocol 5.1)
-
A selection of alkyl/benzyl halides (e.g., benzyl bromide, 4-chlorobenzyl bromide, 2-bromoacetophenone)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as base
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
Procedure:
-
To a solution of the triazole-thiol (1 mmol) in 15 mL of dry DMF, add anhydrous K₂CO₃ (1.5 mmol, 1.5 eq).
-
Scientist's Note: K₂CO₃ is a mild base suitable for most reactions. For less reactive halides, a stronger base like NaH may be required, but extreme caution is necessary due to its pyrophoric nature.
-
-
Stir the suspension at room temperature for 30 minutes to form the thiolate anion.
-
Add the desired alkyl/aryl halide (1.1 mmol, 1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC. Gentle heating (50-60°C) can accelerate the reaction if it is sluggish.
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with water to remove inorganic salts and dry it.
-
Purification & Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography. Confirm the structure of each new derivative by NMR and MS.
Protocol 5.3: In Vitro Anticancer Screening (MTT Cell Viability Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard, high-throughput primary screen to identify compounds with cytotoxic effects against cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives (dissolved in DMSO to make 10 mM stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5.4: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antibacterial or antifungal potency.[13][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized triazole derivatives (10 mM stock in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well plates
Procedure:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a concentration gradient.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized inoculum to each well. The total volume is now 100 µL.
-
Include control wells:
-
Growth Control: Inoculum in broth (no compound).
-
Sterility Control: Broth only (no inoculum).
-
Positive Control: Inoculum with a standard antibiotic.
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Section 6: Data Interpretation & Next Steps
Systematic data collection is crucial for building a meaningful SAR. Results from primary screens should be organized clearly.
Table for Summarizing Screening Results (Example):
| Compound ID | R-Group (from S-alkylation) | IC₅₀ (MCF-7, µM) | MIC (S. aureus, µg/mL) |
| MPT-Core | -H | >100 | 64 |
| MPT-01 | -CH₂-Ph | 15.2 | 16 |
| MPT-02 | -CH₂-(4-Cl-Ph) | 5.8 | 8 |
| MPT-03 | -CH₂-(4-OMe-Ph) | 25.1 | 32 |
| Doxorubicin | N/A | 0.8 | N/A |
| Ciprofloxacin | N/A | N/A | 1 |
Analysis and Next Steps:
-
From the example data, a clear SAR emerges: adding a benzyl group at the sulfur enhances activity (MPT-01 vs. Core). An electron-withdrawing group (Cl) on the phenyl ring further improves potency (MPT-02), while an electron-donating group (OMe) is detrimental (MPT-03).
-
Hit-to-Lead: Promising 'hit' compounds (like MPT-02) should be re-synthesized and re-tested to confirm activity. Further screening against a broader panel of cancer cell lines or microbial strains is warranted.
-
Secondary Assays: For anticancer hits, assays for mechanism of action (e.g., kinase inhibition, apoptosis induction) should be performed. For antimicrobial hits, time-kill kinetics and resistance studies are logical next steps.
-
ADME/Tox: Lead candidates should be profiled for absorption, distribution, metabolism, excretion, and toxicity properties to assess their drug-like potential.
Section 7: References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. --INVALID-LINK--
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). Royal Society of Chemistry. --INVALID-LINK--
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. --INVALID-LINK--
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). MDPI. --INVALID-LINK--
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. --INVALID-LINK--
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. --INVALID-LINK--
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][16]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. --INVALID-LINK--
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. --INVALID-LINK--
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. --INVALID-LINK--
-
Triazole analogues as potential pharmacological agents: a brief review. (2022). National Center for Biotechnology Information. --INVALID-LINK--
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. --INVALID-LINK--
-
An insight on medicinal attributes of 1,2,4-triazoles. (2018). National Center for Biotechnology Information. --INVALID-LINK--
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--
-
Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2013). Taylor & Francis Online. --INVALID-LINK--
-
Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (2017). R Discovery. --INVALID-LINK--
-
4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. (n.d.). ACD/Labs. --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. --INVALID-LINK--
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES. --INVALID-LINK--
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2023). National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
The Versatile Ligand: A Technical Guide to 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
This document serves as a detailed guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (MPTT) as a versatile ligand in coordination chemistry. We will delve into the nuanced synthetic protocols, explore its coordination behavior with various metal ions, and discuss the burgeoning applications of its metallic complexes, particularly in the realms of antimicrobial and anticancer research.
Introduction: The Promise of a Polydentate Ligand
This compound is a heterocyclic compound featuring a unique amalgamation of donor atoms: the nitrogen atoms of the triazole and pyridine rings, and the sulfur atom of the thiol group. This arrangement bestows upon MPTT the ability to act as a mono-, bi-, or polydentate ligand, leading to the formation of a diverse array of coordination complexes with varied geometries and properties. The tautomeric nature of the triazole ring, existing in both thiol and thione forms, further enriches its coordination chemistry, allowing for different binding modes and the potential for bridging between metal centers.
The exploration of ligands like MPTT is driven by the quest for novel metal-based therapeutic agents and functional materials. The coordination of such ligands to metal ions can significantly enhance their biological activity and introduce new catalytic or material properties.[1] This guide provides the foundational knowledge and practical protocols to harness the potential of MPTT in your research endeavors.
Synthesis of this compound (MPTT): A Step-by-Step Protocol
The synthesis of MPTT is a multi-step process that begins with the readily available isonicotinic acid. The following protocol is a robust and reproducible method for the laboratory-scale preparation of MPTT.
Part 1: Synthesis of Isonicotinic Acid Hydrazide
Isonicotinic acid hydrazide is a key precursor and is synthesized from the esterification of isonicotinic acid followed by hydrazinolysis.
Protocol:
-
Esterification: A mixture of isonicotinic acid (1 mole) and an excess of absolute ethanol (5-10 moles) is placed in a round-bottom flask. A catalytic amount of concentrated sulfuric acid (0.1-0.2 moles) is carefully added. The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is cooled, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution, leading to the precipitation of ethyl isonicotinate. The product is filtered, washed with cold water, and dried.
-
Hydrazinolysis: The synthesized ethyl isonicotinate (1 mole) is dissolved in absolute ethanol, and hydrazine hydrate (1.2 moles) is added dropwise while stirring. The reaction mixture is then refluxed for 6-8 hours. After cooling, the precipitated isonicotinic acid hydrazide is filtered, washed with cold ethanol, and recrystallized from hot ethanol to yield pure white crystals.
Part 2: Synthesis of 4-Methyl-1-(isonicotinoyl)thiosemicarbazide
This step introduces the N-methylthiosemicarbazide moiety.
Protocol:
-
A solution of isonicotinic acid hydrazide (1 mole) in absolute ethanol is prepared.
-
Methyl isothiocyanate (1 mole) is added dropwise to the solution with constant stirring.
-
The reaction mixture is refluxed for 3-4 hours.[2]
-
Upon cooling, a white precipitate of 4-methyl-1-(isonicotinoyl)thiosemicarbazide forms.
-
The product is filtered, washed with cold ethanol, and dried in a desiccator.
Part 3: Cyclization to this compound (MPTT)
The final step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide derivative.
Protocol:
-
The synthesized 4-methyl-1-(isonicotinoyl)thiosemicarbazide (1 mole) is suspended in an aqueous solution of sodium hydroxide (8%, 5 moles).
-
The mixture is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).[3]
-
The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.
-
The clear filtrate is then carefully acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated white solid, this compound, is filtered, washed thoroughly with cold water, and recrystallized from ethanol to obtain the pure product.
Caption: Synthetic workflow for this compound (MPTT).
Coordination Chemistry of MPTT: Synthesis of Metal Complexes
MPTT can coordinate to a variety of transition metal ions, typically acting as a bidentate ligand through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring. The following is a general protocol for the synthesis of MPTT-metal complexes.
Protocol:
-
An ethanolic solution of the appropriate metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O) is prepared.
-
A separate ethanolic solution of MPTT is prepared.
-
The MPTT solution is added dropwise to the metal salt solution with constant stirring, typically in a 2:1 ligand-to-metal molar ratio.[4]
-
The reaction mixture is refluxed for 2-3 hours, during which a colored precipitate of the metal complex usually forms.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The resulting solid is washed with hot ethanol to remove any unreacted starting materials and then dried in a vacuum desiccator.
Table 1: Physicochemical and Spectroscopic Data of Representative MPTT Metal Complexes (Hypothetical Data Based on Analogs)
| Complex | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | ν(C=N) (cm⁻¹) | ν(C-S) (cm⁻¹) |
| MPTT | White | >300 | - | ~1610 | ~780 |
| [Ni(MPTT)₂]Cl₂ | Green | >300 | 15-25 | ~1590 | ~760 |
| [Cu(MPTT)₂]Cl₂ | Blue | >300 | 18-28 | ~1595 | ~765 |
| [Zn(MPTT)₂]Cl₂ | White | >300 | 12-22 | ~1588 | ~758 |
| [Cd(MPTT)₂]Cl₂ | White | >300 | 10-20 | ~1585 | ~755 |
Note: The shift to lower wavenumbers for ν(C=N) and ν(C-S) bands upon complexation is indicative of coordination through the nitrogen and sulfur atoms, respectively.[4]
Caption: General workflow for the synthesis of Metal-MPTT complexes.
Characterization of MPTT and its Metal Complexes
A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of MPTT and its coordination compounds.
-
FT-IR Spectroscopy: The IR spectrum of free MPTT will show characteristic bands for the N-H, C=N, and C=S stretching vibrations. Upon complexation, a noticeable shift in the C=N and C-S bands to lower frequencies is expected, confirming the coordination of the triazole nitrogen and the sulfur atom to the metal ion. The disappearance of the S-H stretching band (if present in the thiol form) is also a key indicator of coordination via the deprotonated thiol group.[5]
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is invaluable for confirming the structure of the diamagnetic complexes (e.g., Zn(II) and Cd(II)). In the ¹H NMR spectrum of MPTT, distinct signals for the methyl protons, pyridine ring protons, and the N-H proton of the triazole ring will be observed. Upon complexation, a downfield shift of the N-H proton and the protons of the pyridine and triazole rings is anticipated due to the deshielding effect of the metal ion.
-
UV-Vis Spectroscopy: The electronic spectra of the MPTT metal complexes provide information about the geometry of the coordination sphere. For instance, d-d transitions in the visible region can help elucidate the geometry of complexes with metals like Ni(II) and Cu(II).
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula of the synthesized compounds.
-
Molar Conductivity Measurements: These measurements help in determining whether the coordinated anions are inside or outside the coordination sphere, thus distinguishing between ionic and non-ionic complexes.
Applications of MPTT Metal Complexes
The unique structural features of MPTT and its ability to form stable complexes with various metal ions have opened up avenues for their application in diverse fields.
Antimicrobial Activity
Metal complexes of triazole-thiol derivatives have demonstrated significant potential as antimicrobial agents. The chelation of the metal ion to the ligand often enhances its biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. The metal ion itself can also interfere with cellular processes, leading to microbial cell death.
Table 2: Representative Antimicrobial Activity of Analogous Triazole-Thiol Metal Complexes (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ligand | >100 | >100 | >100 |
| [Cu(L)₂]Cl₂ | 25 | 50 | 50 |
| [Zn(L)₂]Cl₂ | 50 | 100 | 100 |
L represents a 4-substituted-5-pyridyl-4H-1,2,4-triazole-3-thiol ligand. Data is illustrative and based on reported activities of similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of metal complexes derived from 1,2,4-triazole-3-thiol derivatives.[5] These complexes can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes involved in cancer cell proliferation. The choice of the metal ion and the substituents on the triazole ring can significantly influence the cytotoxicity and selectivity of these complexes. For instance, cadmium and zinc complexes of a similar ligand have shown promising selective anticancer activity against breast cancer cell lines.[5]
Table 3: In Vitro Anticancer Activity of Analogous Triazole-Thiol Metal Complexes (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| [Cd(L)₂]Cl₂ | 28.45 | Not Reported |
| [Zn(L)₂]Cl₂ | 52.57 | Not Reported |
| Cisplatin (Standard) | ~10 | ~5 |
L represents 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Data from Bachay et al. (2024).[5]
Conclusion
This compound is a ligand of considerable interest in coordination chemistry, offering a gateway to a wide range of metal complexes with tunable properties. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of MPTT and its derivatives. The exploration of its coordination chemistry and the biological evaluation of the resulting complexes are fertile grounds for future research, with the potential to yield novel therapeutic agents and functional materials. As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to design and synthesize next-generation metal-based drugs and catalysts.
References
Application Notes and Protocols for the Development of Antifungal Agents Based on 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (MPT) in the discovery and development of novel antifungal agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating MPT and its derivatives. We delve into the synthesis, in vitro antifungal susceptibility testing, mechanism of action studies, and preliminary in vivo efficacy evaluation. The protocols are designed to be self-validating, incorporating established standards and explaining the scientific principles behind experimental choices.
Introduction: The Rationale for Investigating MPT
The ever-present threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of new chemical entities. The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, with prominent drugs like fluconazole and itraconazole targeting the fungal enzyme lanosterol 14α-demethylase (CYP51)[1][2]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane[3]. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or fungicidal activity[1][3].
This compound (MPT) is a novel compound of interest that combines the established antifungal pharmacophore of the 1,2,4-triazole ring with a pyridine moiety. The pyridine ring can enhance solubility and potentially form additional interactions within the target enzyme's active site. The thiol group offers a reactive handle for the synthesis of a diverse library of derivatives, allowing for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This guide provides the foundational protocols to explore the antifungal potential of MPT.
Synthesis of MPT and Derivatives
The synthesis of MPT can be achieved through a multi-step process starting from isonicotinic acid hydrazide. The following protocol is based on established methods for the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[4][5][6][7].
Proposed Synthesis Workflow
Caption: Proposed synthetic route for MPT.
Protocol: Synthesis of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (Precursor)
This protocol describes the synthesis of the immediate precursor to MPT.
Materials:
-
Isonicotinic acid hydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Formation of Potassium Dithiocarbazinate:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide and an equimolar amount of KOH in absolute ethanol.
-
Cool the mixture in an ice bath and add a slight excess of carbon disulfide dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The resulting potassium dithiocarbazinate salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to Triazole:
-
Suspend the dried potassium salt in a minimal amount of water and add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-10 hours. The reaction can be monitored by testing for the cessation of hydrogen sulfide (H₂S) evolution (e.g., with lead acetate paper).
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the white precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol.
-
Protocol: N-Methylation to Yield MPT
Materials:
-
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
-
Methyl iodide (CH₃I) or dimethyl sulfate
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve the 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in the chosen solvent.
-
Add the base and stir for 30 minutes.
-
Add an equimolar amount of the methylating agent (e.g., methyl iodide) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain MPT.
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including melting point, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the first step in evaluating the antifungal potential of MPT. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol: Broth Microdilution MIC Assay
Materials:
-
MPT stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sterile saline or water
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
Inoculum Preparation:
-
Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.
-
-
Drug Dilution:
-
Perform a two-fold serial dilution of the MPT stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.
-
Seal the plates and incubate at 35°C for 24-48 hours (Candida spp.) or 48-72 hours (Aspergillus spp., C. neoformans).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of MPT that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts, and 100% for molds) compared to the drug-free control. This can be assessed visually or with a microplate reader.
-
Expected Results and Interpretation
While specific data for MPT is not yet published, novel triazole derivatives have shown a wide range of activities. For instance, some triazoles exhibit MIC values from ≤0.125 µg/mL to over 64 µg/mL against various fungal pathogens[2][8].
| Fungal Species | Exemplary MIC Range for Novel Triazoles (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Candida albicans | 0.25 - 16 | 0.25 - 4 |
| Candida glabrata | 1 - >64 | 8 - >64 |
| Aspergillus fumigatus | 0.5 - 8 | >64 |
| Cryptococcus neoformans | 0.125 - 4 | 2 - 16 |
Note: These values are illustrative and based on published data for other novel triazole compounds. Actual MICs for MPT must be determined experimentally.
Mechanism of Action Studies
To confirm that MPT acts via the expected triazole mechanism, the following studies are recommended.
Sterol Profile Analysis via GC-MS
This assay determines if MPT inhibits ergosterol biosynthesis by analyzing the accumulation of sterol intermediates.
Principle: Inhibition of lanosterol 14α-demethylase (CYP51) by triazoles leads to a decrease in ergosterol and an accumulation of its precursor, lanosterol, and other 14α-methylated sterols[9][10].
Protocol:
-
Fungal Culture and Treatment:
-
Grow a fungal culture (e.g., C. albicans) in a suitable broth medium to mid-log phase.
-
Expose the culture to sub-inhibitory concentrations of MPT (e.g., 0.25x and 0.5x MIC) for several hours. Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform saponification of the cell pellet using alcoholic potassium hydroxide to hydrolyze fatty acids.
-
Extract the non-saponifiable lipids (containing sterols) with an organic solvent like n-hexane.
-
Evaporate the solvent to dryness.
-
-
Derivatization and GC-MS Analysis:
Expected Outcome: Compared to the untreated control, cells treated with MPT are expected to show a significant reduction in the ergosterol peak and a corresponding increase in the lanosterol peak and other 14α-methylated sterols.
Cytochrome P450 (CYP51) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of MPT on the target enzyme.
Principle: The assay uses recombinant fungal CYP51 and a specific substrate. The inhibition of the enzyme by MPT is measured by the reduced formation of the substrate's metabolite[13][14][15].
Protocol:
-
Reaction Mixture Preparation:
-
In a microplate, combine a buffer, a source of recombinant fungal CYP51 (e.g., from C. albicans), and an NADPH regenerating system.
-
Add MPT at various concentrations.
-
-
Incubation:
-
Pre-incubate the mixture to allow MPT to bind to the enzyme.
-
Initiate the reaction by adding a specific CYP51 substrate.
-
Incubate at 37°C for a defined period.
-
-
Analysis:
-
Stop the reaction and quantify the formation of the metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition for each MPT concentration relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of MPT that causes 50% inhibition of enzyme activity).
-
Preliminary In Vivo Efficacy Evaluation
A murine model of disseminated candidiasis is a standard for assessing the in vivo potential of a new antifungal agent[16].
Workflow for In Vivo Efficacy Study
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 16. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Evaluating 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
Introduction: The Rationale for Investigating 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and aromatic rings have demonstrated exceptional efficacy. This is attributed to their ability to adsorb onto metal surfaces through the heteroatoms' lone pair electrons and the π-electrons of the aromatic system, forming a protective barrier against corrosive agents.
This guide focuses on a promising candidate: This compound . The molecular architecture of this compound is particularly noteworthy. The triazole ring is a stable aromatic system with three nitrogen atoms, providing multiple adsorption centers. The presence of a thiol (-SH) group offers a strong anchoring point to metal surfaces, particularly for metals like copper and steel, through the formation of covalent bonds. Furthermore, the pyridyl group, another nitrogen-containing aromatic ring, enhances the molecule's electron density and planarity, facilitating its adsorption. The methyl group at the N4 position can subtly influence the molecule's solubility and electronic properties.
These structural features suggest that this compound has the potential to be a highly effective corrosion inhibitor. This document provides a comprehensive experimental framework for its synthesis and rigorous evaluation, designed for researchers and scientists in the field of corrosion science and materials chemistry.
Part 1: Synthesis and Characterization of the Inhibitor
A reliable and well-characterized inhibitor is the foundation of any corrosion study. The following is a plausible synthetic route for this compound, adapted from established methods for similar triazole-thiol derivatives.[1][2][3]
1.1: Proposed Synthesis Pathway
The synthesis can be conceptualized as a multi-step process, beginning with readily available starting materials.
Caption: Proposed synthesis workflow for the target corrosion inhibitor.
1.2: Detailed Synthesis Protocol
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (80%)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Potassium 2-isonicotinoylhydrazine-1-carbodithioate:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoniazid in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise while stirring.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Synthesis of 5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol:
-
To the potassium salt obtained in the previous step, add hydrazine hydrate and reflux the mixture for 4-6 hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After cooling, dilute the reaction mixture with cold water and acidify with a dilute solution of hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole thiol.
-
-
Synthesis of this compound:
-
Dissolve the 5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in an appropriate solvent (e.g., ethanol) containing a base such as sodium hydroxide.
-
Add methyl iodide dropwise to the solution while stirring.
-
Reflux the mixture for 2-3 hours.
-
After cooling, the product can be isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent like ethanol.
-
1.3: Characterization of the Synthesized Inhibitor
It is imperative to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp and defined melting point range. |
| FT-IR Spectroscopy | Functional group identification | Presence of C=N, N-H, C-S, and aromatic C-H stretching vibrations. Disappearance of the S-H peak and appearance of N-CH₃ peaks after methylation. |
| ¹H NMR Spectroscopy | Structural elucidation | Characteristic chemical shifts for the protons of the pyridyl and triazole rings, and the methyl group. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances corresponding to the different carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the final product. |
Part 2: Gravimetric Analysis (Weight Loss Method)
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[4] It provides a tangible measure of material degradation over a defined period.
2.1: Experimental Workflow
Caption: Workflow for the gravimetric (weight loss) corrosion test.
2.2: Detailed Protocol
Materials and Equipment:
-
Mild steel coupons (e.g., of known composition and dimensions)
-
Abrasive papers (e.g., 200 to 1200 grit)
-
Acetone and deionized water for cleaning
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
Synthesized inhibitor at various concentrations (e.g., 50, 100, 200, 500 ppm)
-
Water bath or incubator for temperature control
-
Analytical balance (±0.1 mg)
-
Desiccator
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with a series of abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the coupons by sonicating in acetone, followed by rinsing with deionized water and drying with a stream of warm air.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Store the prepared coupons in a desiccator until use.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor in the corrosive medium.
-
Immerse the prepared coupons in the test solutions (one coupon per beaker). Include a blank solution (corrosive medium without inhibitor) as a control.
-
Maintain a constant temperature using a water bath or incubator for a specified duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve gentle brushing in a specific cleaning solution.
-
Rinse the cleaned coupons with deionized water, dry them, and reweigh them to obtain the final weight (W_final).
-
2.3: Data Analysis
The following parameters are calculated from the weight loss data:
-
Corrosion Rate (CR):
-
CR (mm/year) = (K × ΔW) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
-
Inhibition Efficiency (IE%):
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
| Inhibitor Concentration (ppm) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Part 3: Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[5] The two primary methods employed are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
3.1: Experimental Setup
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): A prepared mild steel coupon with a defined exposed surface area.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum or graphite rod/mesh with a surface area significantly larger than the WE.
The cell is connected to a potentiostat/galvanostat for data acquisition.
3.2: Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes.[6][7]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to their intersection to determine E_corr and i_corr.
Data Analysis:
-
Inhibition Efficiency (IE%):
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inh = Corrosion current density in the presence of the inhibitor
-
-
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
3.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[8][9] It is particularly useful for studying the formation of protective films.
Protocol:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
Data Analysis:
-
Inhibition Efficiency (IE%):
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
| Inhibitor Concentration (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | - | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Part 4: Surface Analysis
Surface analysis techniques provide direct visual and chemical evidence of the inhibitor's action on the metal surface.[10]
4.1: Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.
Protocol:
-
After the immersion test, gently rinse the coupons with deionized water and dry them.
-
Mount the coupons on SEM stubs.
-
Obtain secondary electron images of the coupon surfaces at various magnifications.
-
Compare the surface of the coupon exposed to the blank solution (which should show significant corrosion damage) with those exposed to different inhibitor concentrations.
4.2: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface.[11][12][13] This is crucial for understanding the adsorption mechanism of the inhibitor.
Protocol:
-
After immersion in the inhibited solution, carefully transfer the coupon to the XPS vacuum chamber with minimal exposure to air to prevent oxidation.[11]
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Obtain high-resolution spectra for key elements such as C, N, S, O, and the metal substrate (e.g., Fe).
-
Deconvolute the high-resolution spectra to determine the chemical states of the elements, which can reveal the nature of the inhibitor-metal interaction (e.g., chemisorption, physisorption).
Part 5: Mechanistic Insights and Conclusion
By integrating the results from gravimetric, electrochemical, and surface analyses, a comprehensive understanding of the corrosion inhibition mechanism can be developed.
Caption: Logical flow for interpreting experimental data to elucidate the inhibition mechanism.
The data from potentiodynamic polarization will indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. The EIS results will provide insights into the formation and properties of the protective film. XPS analysis will offer direct evidence of the chemical interactions between the inhibitor molecules and the metal surface. By fitting the inhibition efficiency data to various adsorption isotherms (e.g., Langmuir, Frumkin), the thermodynamics of the adsorption process can be investigated.
Ultimately, this multi-faceted approach will provide a robust evaluation of this compound as a corrosion inhibitor and lay the groundwork for its potential application in industrial settings.
References
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. dl.astm.org [dl.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. ijcsi.pro [ijcsi.pro]
- 10. corrosionpedia.com [corrosionpedia.com]
- 11. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. ias.ac.in [ias.ac.in]
In vitro assays for assessing the biological activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Guide to the In Vitro Biological Profiling of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold
The compound this compound represents a molecule of significant interest in medicinal chemistry and drug discovery. Its architecture combines three key pharmacophores, each contributing to a high potential for diverse biological activity. The 1,2,4-triazole ring is a cornerstone of many therapeutic agents, renowned for its metabolic stability and capacity to engage in hydrogen bonding, with derivatives exhibiting activities ranging from antifungal to anticancer.[1][2] The inclusion of a thiol (-SH) group introduces a potent nucleophilic and redox-active center, suggesting potential as an antioxidant or as a coordinating ligand for metalloenzymes.[3][4] Finally, the 4-pyridyl moiety can further modulate the compound's solubility and receptor-binding profile.
This guide provides a comprehensive suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. The methodologies are presented not merely as procedural steps but as self-validating experimental systems, complete with the underlying principles and rationale for key choices, ensuring robust and reproducible data generation. The assays detailed herein will probe the compound's potential in four critical areas of therapeutic interest: anticancer, antimicrobial, antioxidant, and enzyme inhibition activities.
Section 1: Assessment of Anticancer Activity via Cell Viability Assay
The evaluation of a novel compound's effect on cancer cell proliferation is a primary step in oncological drug discovery. The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5]
Principle of the MTT Assay
This assay is based on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The solubilized formazan can be quantified by measuring its absorbance, allowing for the calculation of cell viability and the determination of the compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[6][7]
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Self-Validation: Prepare the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Anticancer Activity
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast) | This compound | e.g., 15.2 ± 1.8 |
| A549 (Lung) | This compound | e.g., 22.5 ± 2.3 |
| Doxorubicin | Doxorubicin | e.g., 0.8 ± 0.1 |
Section 2: Antimicrobial Susceptibility Testing
Heterocyclic compounds, particularly those containing triazole rings, are a rich source of antimicrobial agents.[8][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a bacterium or fungus with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC value provides a quantitative measure of the compound's potency.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a sterile 96-well U-bottom plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12.
-
Add 100 µL of the test compound at a starting concentration (e.g., 1024 µg/mL in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Self-Validation: Wells 11 and 12 serve as controls.
-
Well 11 (Growth Control): Add 50 µL of broth (will be inoculated).
-
Well 12 (Sterility Control): Add 100 µL of broth (will not be inoculated).
-
-
-
Inoculum Preparation:
-
Select microbial strains, for example, Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[1]
-
Prepare a microbial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in wells 1-11 is now 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for C. albicans.[11]
-
-
MIC Determination:
-
After incubation, check the control wells. Well 11 should be turbid (growth), and well 12 should be clear (sterile).
-
Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Data Presentation: Antimicrobial Activity
| Microbial Strain | Organism Type | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| S. aureus ATCC 25923 | Gram-positive Bacteria | e.g., 16 | Ciprofloxacin: e.g., 0.5 |
| E. coli ATCC 25922 | Gram-negative Bacteria | e.g., 64 | Ciprofloxacin: e.g., 0.25 |
| C. albicans ATCC 10231 | Fungus (Yeast) | e.g., 32 | Fluconazole: e.g., 1 |
Section 3: Evaluation of Antioxidant Capacity
The thiol group is a well-established antioxidant moiety capable of donating a hydrogen atom or an electron to neutralize reactive free radicals.[12] Evaluating antioxidant activity requires multiple assays, as different methods reflect different chemical mechanisms.[13] Here, we detail the DPPH and ABTS assays, which are based on electron/hydrogen transfer.
Principle of Radical Scavenging Assays
Caption: General mechanism of free radical scavenging by a thiol compound.
Detailed Protocol 3.1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[3]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of the test compound and a positive control (e.g., Ascorbic Acid or Glutathione) in methanol.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10-500 µg/mL).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Self-Validation:
-
Positive Control: Wells with Ascorbic Acid instead of the test compound.
-
Blank Control: 100 µL methanol + 100 µL DPPH solution.
-
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Rationale: Incubation in the dark is critical as DPPH is light-sensitive.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance_Blank - Absorbance_Sample) / Absorbance_Blank] * 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Detailed Protocol 3.2: ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color fades.[14]
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.
-
Before use, dilute the stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the scavenging percentage and IC₅₀ value as described for the DPPH assay.
-
Data Presentation: Antioxidant Capacity
| Assay | Compound | IC₅₀ (µg/mL) |
| DPPH Scavenging | This compound | e.g., 85.4 ± 5.1 |
| ABTS Scavenging | This compound | e.g., 52.1 ± 3.9 |
| DPPH Scavenging | Ascorbic Acid (Control) | e.g., 5.7 ± 0.4 |
| ABTS Scavenging | Ascorbic Acid (Control) | e.g., 3.9 ± 0.3 |
Section 4: Enzyme Inhibition Screening (α-Glucosidase)
Triazole derivatives are effective inhibitors of various enzymes.[15][16] α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[17][18]
Principle of α-Glucosidase Inhibition
α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which is a yellow-colored product. The rate of pNP formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Mechanism of Enzyme Inhibition
Caption: Schematic of competitive enzyme inhibition.
Detailed Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 5 mM solution of pNPG in the same phosphate buffer.
-
Test Compound: Prepare serial dilutions of the test compound and a positive control (Acarbose) in the buffer.[17][18]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the enzyme solution and pre-incubate at 37°C for 15 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Self-Validation and Controls:
-
100% Activity Control: Buffer + Enzyme + Substrate (no inhibitor).
-
Blank Control: Buffer + Substrate (no enzyme).
-
Positive Control: Acarbose instead of the test compound.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation: Enzyme Inhibition
| Enzyme | Compound | IC₅₀ (µM) |
| α-Glucosidase | This compound | e.g., 45.3 ± 4.1 |
| α-Glucosidase | Acarbose (Control) | e.g., 252.0 ± 4.8[18] |
References
- 1. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Agricultural Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Potential of a Novel Triazole Compound
The 1,2,4-triazole heterocycle is a cornerstone in the development of a vast array of biologically active compounds, with a significant footprint in both medicine and agriculture.[1] Derivatives of this scaffold are renowned for their diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[2] In the realm of agricultural chemistry, triazole-based fungicides are indispensable tools for managing a wide spectrum of plant pathogenic fungi. This document provides a detailed exploration of the potential applications of a specific derivative, 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol , in agricultural chemistry. While extensive research on this particular molecule is emerging, we can extrapolate its potential and propose robust evaluation protocols based on the well-established principles of triazole chemistry and the biological activities of its close analogues.
Compound Profile: this compound
Chemical Structure:
-
IUPAC Name: 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
CAS Number: 3652-32-2[3]
-
Molecular Formula: C₈H₈N₄S
-
Molecular Weight: 192.24 g/mol
Synthesis Overview:
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-documented in the chemical literature. A common and effective method involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][5] For the target compound, this would typically involve the reaction of a 4-methyl-1-(isonicotinoyl)thiosemicarbazide intermediate. Another established route proceeds via the reaction of isonicotinic acid hydrazide with an appropriate isothiocyanate, followed by cyclization.[4]
Potential Applications in Agricultural Chemistry
Based on the known bioactivities of the 1,2,4-triazole-3-thiol scaffold, this compound presents several promising avenues for investigation in agricultural applications.
Fungicidal Activity: A Primary Focus
The most prominent and well-established application of triazole derivatives in agriculture is as fungicides.[6][7]
Mechanism of Action:
Triazole fungicides act as demethylation inhibitors (DMIs).[6] They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6] Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death.
Diagram of the Fungicidal Mechanism of Action:
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. 4-Methyl-5-(4-pyridinyl)-4H-[1,2,4]triazole-3-thiol | CAS 3652-32-2 [daltonresearchmolecules.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism.
The synthesis of substituted 1,2,4-triazole-3-thiols is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] The general and most common pathway involves the alkaline cyclization of 1,4-disubstituted thiosemicarbazides.[1][3][4] This guide will focus on a plausible and widely adopted synthetic route, breaking down each stage to identify potential pitfalls and optimization strategies.
Proposed Synthetic Workflow
The synthesis of this compound typically proceeds in two key stages: first, the formation of the thiosemicarbazide intermediate, and second, the base-catalyzed intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and FAQs
Section 1: Low Yield
Q1: My overall yield is significantly lower than expected. What are the most common causes in this synthesis?
Low yields can arise from issues in either the thiosemicarbazide formation or the cyclization step. It's crucial to isolate the problematic stage.
-
Step 1 (Thiosemicarbazide Formation):
-
Incomplete Reaction: Ensure your starting materials, isonicotinic acid hydrazide and methyl isothiocyanate, are pure and dry. The reaction is typically run under reflux in a solvent like ethanol. Insufficient reflux time or temperature can lead to an incomplete reaction.[5]
-
Side Reactions: While less common in this step, ensure the reaction is not overheating, which could lead to decomposition.
-
-
Step 2 (Cyclization):
-
Inadequate Base Concentration: The cyclization is a base-catalyzed dehydration.[1] Using a dilute base or an insufficient molar equivalent can result in a slow or incomplete reaction. Typically, an 8% NaOH solution or a 2N NaOH solution is effective.[1][6]
-
Hydrolysis of the Intermediate: Prolonged exposure to harsh basic conditions at high temperatures can lead to the hydrolysis of the thiosemicarbazide intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Loss During Workup: The product precipitates upon acidification of the reaction mixture. If the pH is not brought down sufficiently (typically to pH 5-6), a significant portion of your product may remain dissolved as the sodium thiolate salt. Conversely, a very low pH can sometimes lead to the formation of unwanted side products.
-
Q2: I've confirmed the cyclization step is the issue. How can I optimize it?
Optimizing the cyclization requires a careful balance of reaction conditions. Here are key parameters to investigate:
| Parameter | Recommendation | Rationale |
| Base Concentration | Screen NaOH concentrations from 1N to 4N. | A higher concentration can accelerate the reaction, but also increases the risk of hydrolysis. An optimal concentration will maximize the rate of cyclization while minimizing degradation. |
| Temperature | Reflux is standard. Monitor internal temperature. | The reaction requires thermal energy for dehydration and ring closure. Ensure consistent and vigorous reflux. |
| Reaction Time | Monitor by TLC (e.g., every 30-60 minutes). | Over-refluxing can lead to product degradation. Stop the reaction once the thiosemicarbazide spot is no longer visible on TLC. |
| Solvent | Typically aqueous NaOH. | The use of co-solvents is generally not necessary for this step. |
Q3: My yield after recrystallization is very low. What can I do?
Low recovery after recrystallization is a frequent problem and can often be resolved.[7]
-
Excessive Solvent: This is the most common cause. A significant amount of your product remains in the mother liquor.[7] To fix this, concentrate the filtrate by evaporation and attempt a second crystallization.[7]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[7] For 1,2,4-triazole-3-thiols, ethanol, or an ethanol/water mixture is often effective. Perform small-scale solubility tests to find the best solvent system.
-
Premature Crystallization: If you perform a hot filtration to remove impurities, the product might crystallize in the funnel. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask).[7]
-
Insufficient Cooling: Ensure the solution has cooled sufficiently, possibly in an ice bath or refrigerator, to maximize crystal formation before filtration.[7]
Caption: Decision workflow for troubleshooting low product yield.
Section 2: Purity and Side Products
Q1: My final product shows impurities in the NMR/LC-MS analysis. What is the likely side product?
The most probable side product is the isomeric 5-(4-pyridyl)-3-methylthio-1H-1,2,4-triazole . This can arise from the thione-thiol tautomerism of the product, followed by methylation if a methylating agent is present or if rearrangement occurs under certain conditions.
Another possibility, though less common under these specific conditions, is the formation of a 1,3,4-thiadiazole derivative, which is a known isomeric byproduct in some triazole syntheses.[8] Careful analysis of NMR and mass spectrometry data is required to distinguish between these isomers.[8]
Q2: How can I prevent the formation of side products?
-
Control Reaction Conditions: Strictly adhere to the optimized reaction time and temperature. Overheating or extended reaction times can promote side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes minimize oxidative side products, though this is less of a concern for the primary reaction pathway.
-
Purification: Careful recrystallization is the most effective way to remove most impurities.[7] If isomers are present and difficult to separate by crystallization, column chromatography may be required.
Experimental Protocols
Protocol 1: Synthesis of 1-(Isonicotinoyl)-4-methylthiosemicarbazide
-
To a solution of isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL), add methyl isothiocyanate (10 mmol).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Protocol 2: Synthesis of this compound
-
Suspend the 1-(isonicotinoyl)-4-methylthiosemicarbazide (8 mmol) in a 2N aqueous solution of sodium hydroxide (40 mL).
-
Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution with a dilute acid (e.g., 1N HCl or acetic acid) to a pH of approximately 5-6, while stirring.
-
A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry.
-
For further purification, recrystallize the crude product from an appropriate solvent like ethanol.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is widely employed for creating a key heterocyclic scaffold in medicinal chemistry. The 1,2,4-triazole-3-thiol ring system is a privileged structure found in numerous compounds with diverse biological activities. The general synthetic route involves two key stages: the formation of a thiosemicarbazide intermediate, followed by its cyclization to the desired triazole.
The overall reaction scheme is as follows:
Caption: General synthetic scheme for this compound.
While this synthesis is robust, various side products can arise if reaction conditions are not carefully controlled. This guide will address the most common issues and provide troubleshooting strategies to maximize your yield and purity.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: My final product is a mixture of two isomers. How do I identify them and favor the formation of the desired 1,2,4-triazole?
A1: The most common side product in this synthesis is the isomeric 5-(4-pyridyl)-2-methylamino-1,3,4-thiadiazole. The formation of this isomer is highly dependent on the pH of the cyclization step.
-
Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways.[1]
-
Alkaline conditions (e.g., NaOH, KOH) favor the intramolecular nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, leading to the desired this compound.[2]
-
Acidic conditions promote the dehydration and cyclization involving the sulfur atom, resulting in the formation of the 1,3,4-thiadiazole isomer.[1]
-
Caption: Influence of pH on the cyclization of the thiosemicarbazide intermediate.
-
Identification:
-
Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the heterocyclic ring and the N-H protons are distinct. For the 1,2,4-triazole-3-thiol, the SH proton typically appears as a broad singlet at a downfield chemical shift (around 13-14 ppm). In contrast, the amino proton of the 1,3,4-thiadiazole will appear at a different chemical shift.[3]
-
Infrared (IR) Spectroscopy: The C=S and C=N stretching frequencies will differ between the two isomers.
-
-
Mitigation and Troubleshooting:
-
Strict pH Control: Ensure the cyclization step is performed under sufficiently alkaline conditions. A 2N solution of NaOH or KOH is commonly used.[4]
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel or by careful recrystallization from a suitable solvent such as ethanol.[5][6]
-
Q2: My reaction yield is low, and I have unreacted starting materials. What are the likely causes?
A2: Low yields are often due to incomplete reactions, impure starting materials, or side reactions of the starting materials.
-
Incomplete Reaction:
-
Formation of the Thiosemicarbazide Intermediate: The reaction between isonicotinic acid hydrazide and methyl isothiocyanate may be slow.
-
Troubleshooting: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol for several hours is a common practice.[7]
-
-
Cyclization Step: The cyclization may also require sufficient time and temperature to go to completion.
-
Troubleshooting: Ensure the reaction mixture is refluxed for an adequate period (typically 2-4 hours) after the addition of the base.[8]
-
-
-
Impure Starting Materials:
-
Isonicotinic Acid Hydrazide: Common impurities include unreacted isonicotinic acid.
-
Troubleshooting: Use high-purity isonicotinic acid hydrazide. If necessary, it can be recrystallized from water or ethanol.
-
-
Methyl Isothiocyanate: This reagent can degrade over time, especially if exposed to moisture, light, or air.[9] It can also hydrolyze to form methylamine.
-
Troubleshooting: Use freshly opened or distilled methyl isothiocyanate. Store it in a cool, dark, and dry place.
-
-
-
Side Reactions of Starting Materials:
-
Methyl Isothiocyanate Reactivity: Methyl isothiocyanate is a reactive electrophile and can react with other nucleophiles present in the reaction mixture, including the solvent (if protic) or any water present.
-
Troubleshooting: Use a non-protic solvent for the formation of the thiosemicarbazide intermediate if side reactions with the solvent are suspected. Ensure all glassware is dry.
-
-
Q3: I'm observing an unknown impurity that is not the thiadiazole isomer. What could it be?
A3: Other less common side products can arise from oxidation or desulfurization reactions.
-
Oxidation to Disulfide:
-
Causality: The thiol group of the final product is susceptible to oxidation, especially in the presence of air, to form a disulfide-linked dimer.
-
Identification: This impurity will have a molecular weight approximately double that of the desired product. It can be detected by mass spectrometry.
-
Mitigation:
-
Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
During purification, avoid prolonged exposure to air.
-
If the disulfide forms, it can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT).
-
-
-
Desulfurization:
-
Causality: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or in the presence of certain metals), the thiol group can be cleaved from the triazole ring, leading to the formation of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole.[10]
-
Identification: This side product will have a lower molecular weight than the desired product and can be identified by mass spectrometry and ¹H NMR (absence of the SH proton signal).
-
Mitigation:
-
Avoid excessive heating and prolonged reaction times during the cyclization step.
-
Ensure the reaction vessel is free from any metal contaminants that could catalyze desulfurization.
-
-
Caption: Potential side reactions of the final product.
III. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Pyridoyl)-4-methyl-thiosemicarbazide (Intermediate)
-
To a solution of isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL), add methyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Suspend the 1-(4-pyridoyl)-4-methyl-thiosemicarbazide (8 mmol) in an aqueous solution of 2N sodium hydroxide (40 mL).
-
Reflux the mixture for 4-5 hours. During this time, the solid should dissolve.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the clear solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.[8]
IV. Data Presentation
| Compound | Expected ¹H NMR signals (in DMSO-d₆, δ ppm) | Expected IR signals (cm⁻¹) |
| This compound | ~13.5 (s, 1H, SH), 8.7-7.5 (m, 4H, pyridyl), ~3.5 (s, 3H, CH₃) | ~2550 (SH), ~1600 (C=N), ~1540 (C=C) |
| 5-(4-pyridyl)-2-methylamino-1,3,4-thiadiazole | 8.7-7.5 (m, 4H, pyridyl), ~7.0 (q, 1H, NH), ~2.9 (d, 3H, CH₃) | ~3200 (NH), ~1610 (C=N), ~1550 (C=C) |
V. Frequently Asked Questions (FAQs)
-
Q: Can I use a different base for the cyclization?
-
A: Yes, other bases like potassium hydroxide or sodium carbonate can be used. However, the strength of the base can influence the reaction rate and yield. It is recommended to start with the standard protocol using NaOH or KOH.
-
-
Q: My product is difficult to purify by recrystallization. What are my options?
-
A: If recrystallization is ineffective, column chromatography using silica gel is a good alternative. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective.[6]
-
-
Q: How can I confirm the tautomeric form of my product (thiol vs. thione)?
-
A: In the solid state and in solution, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form. This can be confirmed by the presence of a C=S stretch in the IR spectrum (around 1250-1300 cm⁻¹) and the absence of a sharp SH stretch. In ¹H NMR, the proton on the nitrogen of the thione form will be observed. However, for simplicity and by convention, it is often named as the thiol.
-
VI. References
-
Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. Benchchem. Available at: --INVALID-LINK--
-
Methyl isothiocyanate | C2H3NS | CID 11167. PubChem. Available at: --INVALID-LINK--
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: --INVALID-LINK--
-
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Available at: --INVALID-LINK--
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: --INVALID-LINK--
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--
-
Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: --INVALID-LINK--
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: --INVALID-LINK--
-
comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: --INVALID-LINK--
-
US4269987A - Purification of triazoles. Google Patents. Available at: --INVALID-LINK--
-
Chiral separation of some triazole pesticides by supercritical fluid chromatography. PubMed. Available at: --INVALID-LINK--
-
Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Available at: --INVALID-LINK--
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: --INVALID-LINK--
-
3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole. National Institutes of Health. Available at: --INVALID-LINK--
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Pharmaceutical Research International. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: --INVALID-LINK--
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Molybdenum-Mediated Desulfurization of Thiols and Disulfides [organic-chemistry.org]
Overcoming common issues in the characterization of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Technical Support Center: Characterization of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in characterizing this molecule?
The primary challenge is the existence of thione-thiol tautomerism.[1][2][3] The molecule can exist in two interconverting forms: the thiol form (with an S-H group) and the thione form (with a C=S group and an N-H group). This equilibrium is highly sensitive to the physical state (solid vs. solution), solvent polarity, pH, and temperature. Most studies suggest that the thione form is predominant in the solid state and in neutral solutions for many 1,2,4-triazoles.[2] Misinterpretation of analytical data can occur if this tautomerism is not considered, leading to incorrect structural assignment.
Diagram: Thiol-Thione Tautomeric Equilibrium
Caption: The equilibrium between the thiol and thione tautomers.
Troubleshooting Guide by Analytical Technique
This section addresses specific issues you may encounter during characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: Why can't I find the S-H proton signal in my ¹H NMR spectrum?
This is a common and expected issue. The absence of a distinct S-H signal does not necessarily indicate a failed synthesis.
-
Causality 1: Proton Exchange. The thiol proton is acidic and readily exchanges with trace amounts of water (H₂O) or deuterium oxide (D₂O) in the NMR solvent (e.g., DMSO-d₆, CDCl₃). This exchange can broaden the signal to the point where it becomes indistinguishable from the baseline.
-
Causality 2: Dominant Thione Tautomer. In many solvents, particularly polar aprotic ones like DMSO, the thione tautomer may be the dominant species. In this case, you should be looking for a broad N-H proton signal far downfield, typically in the range of 13-14 ppm.[2] The S-H proton of a thiol tautomer, if observed, often appears at a much lower chemical shift.[2]
Self-Validating Protocol:
-
Run the ¹H NMR in anhydrous DMSO-d₆.
-
Acquire a spectrum.
-
Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
Validation: If a broad peak corresponding to the S-H (or N-H) proton was present, it will disappear or significantly diminish upon D₂O addition, confirming its identity as an exchangeable proton.
Q3: The chemical shifts for my pyridyl protons seem unusual or are poorly resolved. What's wrong?
-
Causality: Protonation State. The nitrogen atom on the pyridine ring is basic and can be protonated by acidic impurities or even trace water, altering the electronic environment and thus the chemical shifts of the attached protons. This can also lead to peak broadening.
Troubleshooting Steps:
-
Ensure your sample is free of acidic impurities from the synthesis (e.g., trifluoroacetic acid, HCl). If necessary, purify the sample by recrystallization or a mild basic wash.[4]
-
Use high-purity, anhydrous NMR solvents.
-
For analysis, a drop of a weak base like pyridine-d₅ can be added to the NMR tube to ensure the pyridyl nitrogen remains deprotonated, leading to sharper signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q4: My FT-IR spectrum is ambiguous. How do I confirm the presence of the thiol or thione form?
The FT-IR spectrum provides key evidence for the dominant tautomer in the solid state (if using a KBr pellet or ATR).
-
Thiol Form Signature: Look for a weak, sharp absorption band in the region of 2550–2660 cm⁻¹.[2] This peak is characteristic of the S-H stretch but can be easily missed due to its low intensity.
-
Thione Form Signature: The thione form will lack the S-H peak. Instead, it will exhibit characteristic bands for the N-H stretch (typically broad, ~3100-3300 cm⁻¹) and a strong N-C=S stretching vibration between 1250-1270 cm⁻¹.[2]
Data Interpretation Table
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| S-H Stretch | Thiol | 2550 - 2660 | Weak, Sharp |
| N-H Stretch | Thione | 3100 - 3300 | Medium-Strong, Broad |
| C=N Stretch | Both | ~1540 - 1610 | Medium-Strong |
| N-C=S Stretch | Thione | ~1250 - 1270 | Strong |
This table summarizes key diagnostic peaks. A comprehensive analysis should consider the entire fingerprint region.
Mass Spectrometry (MS)
Q5: I am not observing the correct molecular ion peak ([M+H]⁺) in my ESI-MS spectrum.
-
Causality 1: In-Source Fragmentation. The compound may be unstable under the specific ionization conditions, leading to fragmentation before the molecular ion is detected.
-
Causality 2: Adduct Formation. Instead of protonation, the molecule may form adducts with cations present in the solvent or system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Causality 3: Dimerization. Triazole-thiols can sometimes form dimers, which might be observed at approximately double the expected mass.
Troubleshooting Workflow
Caption: Troubleshooting workflow for mass spectrometry analysis.
Elemental Analysis
Q6: My elemental analysis results are consistently off by >0.4%. What is the likely cause?
-
Causality: Persistent Impurities. This discrepancy is almost always due to the presence of tightly bound solvent molecules (typically water or ethanol from recrystallization) or inorganic salts.
Protocol for Sample Preparation:
-
Check for Solvents: Before submitting for elemental analysis, carefully examine the ¹H NMR spectrum for residual solvent peaks (e.g., ethanol: triplet ~1.2 ppm, quartet ~3.6 ppm; water: broad peak, variable shift).
-
Rigorous Drying: Dry the sample under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for at least 24 hours. Using a drying agent like phosphorus pentoxide (P₂O₅) can be beneficial.
-
Recrystallization: If solvent peaks persist, re-crystallize the compound from a different, more easily removed solvent system (e.g., acetonitrile, ethyl acetate) and repeat the drying process.
Reference Data and Protocols
Expected Analytical Data
The following table provides a summary of expected analytical data based on the structure and data from related compounds. Actual values may vary slightly based on instrumentation and conditions.
| Analysis | Parameter | Expected Value/Observation |
| Formula | C₉H₉N₅S | - |
| Molecular Weight | - | 219.27 g/mol |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 220.06 |
| ¹H NMR (DMSO-d₆) | N-CH₃ (s) | ~3.5 - 3.8 ppm |
| Pyridyl-H (d) | ~7.5 - 7.8 ppm | |
| Pyridyl-H (d) | ~8.6 - 8.8 ppm | |
| N-H (br s, Thione) | ~13.5 - 14.0 ppm (exchangeable) | |
| FT-IR (ATR, Solid) | N-H Stretch (Thione) | ~3100 - 3300 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | |
| C=N Stretch | ~1590 - 1610 cm⁻¹ | |
| N-C=S Stretch (Thione) | ~1250 - 1270 cm⁻¹ |
Detailed Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the rigorously dried compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (anhydrous DMSO-d₆ is recommended for its ability to dissolve the compound and shift the residual water peak away from key signals).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating in a warm water bath may be required.
-
Analysis: Insert the tube into the NMR spinner and place it in the spectrometer. Allow the sample to equilibrate to the probe temperature for 5-10 minutes before shimming and data acquisition.
-
(Optional) D₂O Exchange: After acquiring the initial spectrum, remove the tube, add one drop of D₂O, shake, and re-acquire the spectrum to identify exchangeable protons.
References
Refinement of reaction conditions for the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Technical Support Center: Synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in refining their reaction conditions and overcoming common experimental hurdles. Our guidance is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. The typical synthetic route involves the initial formation of an N-acylthiosemicarbazide intermediate from isonicotinic acid hydrazide (isoniazid) and 4-methylisothiocyanate, followed by a base-catalyzed intramolecular cyclization and dehydration.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:
-
Incomplete Intermediate Formation: The initial reaction between isonicotinic acid hydrazide and 4-methylisothiocyanate to form the 1-isonicotinoyl-4-methylthiosemicarbazide intermediate may be slow or incomplete.
-
Solution: Ensure your starting materials are pure and dry. The reaction is typically run in a polar solvent like ethanol under reflux. Consider extending the reflux time and monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC).
-
-
Inefficient Cyclization: The base-catalyzed cyclization is a critical, yield-determining step.
-
Causality: The base (commonly aqueous NaOH or KOH) must be strong enough to deprotonate the nitrogen, initiating the nucleophilic attack on the carbonyl carbon, but not so harsh as to cause degradation of the product or starting materials.[1][2][3]
-
Solution: The concentration of the base is key. A 2N NaOH solution is often effective.[3] Refluxing for 2-4 hours is a standard starting point, but optimization may be required. Overly aggressive heating or prolonged reaction times can lead to decomposition.
-
-
Loss During Product Isolation: The product is precipitated by acidifying the alkaline reaction mixture. Significant losses can occur here.
-
Solution: Cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., concentrated HCl or acetic acid) dropwise with vigorous stirring to avoid localized pH extremes. Adjust to a pH of approximately 5-6 for optimal precipitation.[4] Check the filtrate by TLC to ensure no product remains in the solution.
-
-
Side Reactions: The formation of byproducts, such as 1,3,4-thiadiazoles, can reduce the yield of the desired 1,2,4-triazole.[5]
-
Solution: Strictly maintain basic conditions for the cyclization step, as acidic conditions are known to favor the formation of the 1,3,4-thiadiazole isomer.[5]
-
Q2: I'm observing a significant impurity in my final product according to ¹H NMR and TLC analysis. How can I identify and eliminate it?
A2: The most probable impurity is the isomeric 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole, formed through an alternative cyclization pathway.
-
Identification:
-
¹H NMR Spectroscopy: The N-H and S-H protons of the 1,2,4-triazole ring typically resonate at a very low field (around 13-14 ppm), whereas the amino group protons of a thiadiazole appear further upfield, often in the aromatic region.[4]
-
TLC: The two isomers will likely have different Rf values. Use a solvent system like toluene-ethyl formate-formic acid (5:4:1) for clear separation.[6]
-
-
Elimination and Prevention:
-
Prevention: As mentioned, the key is the cyclization condition. Cyclization of the acylthiosemicarbazide intermediate in an alkaline medium (e.g., NaOH) strongly favors the formation of the 1,2,4-triazole derivative.[5][7] Conversely, acidic conditions (e.g., H₂SO₄) promote cyclization to the 1,3,4-thiadiazole.[5] Ensure your reaction medium remains basic throughout the heating process.
-
Purification: If the impurity has already formed, purification via recrystallization is the best approach. Ethanol is a commonly used and effective solvent for this class of compounds.[3][8] Dissolve the crude product in hot ethanol and allow it to cool slowly to obtain pure crystals of the desired product.
-
Q3: The cyclization reaction seems to be stalled; my acylthiosemicarbazide intermediate is not being consumed. What should I do?
A3: A stalled cyclization reaction points to issues with the reaction conditions or reagents.
-
Insufficient Base: Ensure the correct molar equivalent and concentration of the base are used. The base acts as a catalyst to facilitate the ring closure. Without sufficient base, the reaction will not proceed efficiently.
-
Low Temperature: The cyclization requires thermal energy to overcome the activation barrier. Ensure the reaction mixture is refluxing properly. For aqueous solutions, this should be around 100 °C.
-
Water Content: The reaction is a dehydration. While it is run in an aqueous base, ensuring the preceding step's solvent (e.g., ethanol) is mostly removed can be beneficial before adding the aqueous base.
Frequently Asked Questions (FAQs)
Q4: What is the detailed reaction mechanism for the formation of the 1,2,4-triazole ring?
A4: The synthesis is a two-step process:
-
Formation of 1-Isonicotinoyl-4-methylthiosemicarbazide: This is a standard nucleophilic addition-elimination reaction. The terminal nitrogen of 4-methylisothiocyanate is attacked by the primary amine nitrogen of isonicotinic acid hydrazide.
-
Base-Catalyzed Cyclization: This is the key ring-forming step.
-
The base (OH⁻) deprotonates one of the amide nitrogens of the thiosemicarbazide backbone, making it a more potent nucleophile.
-
This anionic nitrogen then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
This forms a tetrahedral intermediate which subsequently eliminates a molecule of water (dehydration) to yield the stable aromatic 1,2,4-triazole ring. The process is also a thione-thiol tautomerization.
-
Below is a diagram illustrating the base-catalyzed cyclization pathway.
Caption: Base-catalyzed cyclization mechanism.
Q5: What are the critical safety precautions for this synthesis?
A5: Standard laboratory safety protocols should be followed. Pay special attention to:
-
Isonicotinic acid hydrazide (Isoniazid): Handle with care as it is a pharmaceutical agent.
-
4-Methylisothiocyanate: Isothiocyanates are lachrymators and irritants. Always handle in a well-ventilated fume hood.
-
Sodium Hydroxide/Potassium Hydroxide: These are corrosive bases. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: A corrosive acid. Handle with care in a fume hood.
-
Refluxing: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of solvent vapors.
Q6: Which analytical techniques are recommended for characterizing the final product?
A6: A combination of techniques is essential for unambiguous structure confirmation:
| Technique | Expected Observations for this compound |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | - Signals for the pyridyl protons (two doublets).- A singlet for the N-CH₃ protons.- A broad singlet at low field (>13 ppm) for the SH proton.[7] |
| ¹³C NMR | Signals corresponding to all unique carbons in the pyridyl and triazole rings, as well as the methyl carbon. |
| FT-IR (KBr) | - N-H stretching bands (can be broad).- S-H stretching (often weak, around 2550-2650 cm⁻¹).[7]- C=N stretching (around 1600-1630 cm⁻¹).[7]- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (C₈H₈N₄S ≈ 192.24 g/mol ). |
Standard Laboratory Protocol
This protocol provides a baseline for the synthesis. Optimization of time, temperature, and concentrations may be necessary.
Step 1: Synthesis of 1-Isonicotinoyl-4-methylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve isonicotinic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
Add 4-methylisothiocyanate (0.1 mol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction using TLC.
-
After completion, cool the mixture to room temperature. The solid intermediate will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to this compound
-
Suspend the dried intermediate (0.08 mol) in 150 mL of 8% aqueous sodium hydroxide solution in a round-bottom flask.[3][7]
-
Reflux the mixture for 3-5 hours. The solution should become clear.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution to pH 5-6 with concentrated hydrochloric acid or glacial acetic acid. A white or off-white solid will precipitate.
-
Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Technical Support Center: High-Purity Isolation of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. The unique structural characteristics of this molecule—namely its high polarity imparted by the pyridine and triazole rings, and the coordinating thiol group—present specific challenges in achieving high-purity isolation.[1][2] This document provides a structured approach to troubleshooting common issues and offers validated protocols to streamline method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of the title compound.
Q1: My crude product precipitates as a sticky oil or an amorphous solid, not the expected crystalline material. What is the primary cause?
A: This phenomenon, known as "oiling out," is a frequent issue when purifying polar heterocyclic compounds and is typically caused by the presence of impurities that depress the melting point of the mixture.[3][4] Another cause can be the choice of a recrystallization solvent in which the compound is excessively soluble, leading to supersaturation and non-crystalline precipitation.
-
Causality: Impurities disrupt the crystal lattice formation required for a sharp, crystalline solid. The high polarity of your target molecule also means it may retain residual high-boiling solvents (like DMF or DMSO) or salts from the workup, further hindering crystallization.
Q2: My compound streaks severely on standard silica gel TLC plates, making it impossible to assess purity or develop a column chromatography method. How can I resolve this?
A: Streaking on silica gel is a classic indicator of a highly polar or basic compound interacting too strongly with the acidic silica stationary phase.[5] The pyridine and triazole nitrogen atoms in your molecule are likely protonated by the acidic silanol groups, causing this issue.
-
Solution: To obtain sharp, reliable spots, modify your mobile phase. Adding a small percentage of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia (in the form of a methanol-ammonia solution), to your eluent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica, leading to improved peak shape.[4]
Q3: After purification, the 1H-NMR spectrum of my compound shows very broad signals, and the characteristic S-H proton peak is missing. What could be wrong?
A: This is a strong indication of contamination with paramagnetic species, most commonly residual metal ions from the synthesis.[6] If any copper-based reagents were used, for instance, even trace amounts can cause significant broadening of NMR signals, sometimes to the point where they disappear into the baseline.[6] The thiol and nitrogen-rich triazole ring can effectively chelate these metal ions, making them difficult to remove.
-
Troubleshooting: Before re-purifying the entire batch, take a small aliquot, dissolve it in an appropriate solvent, and wash it with an aqueous solution of a chelating agent like EDTA. Re-isolate the compound and re-run the NMR. If the peaks sharpen, metal contamination is the confirmed cause.
Q4: What is the most effective general purification strategy for this compound to achieve >98% purity?
A: A two-stage approach is typically most effective. Start with a bulk purification via recrystallization to remove major impurities and improve the crystallinity of the material.[7] This is often sufficient to achieve >95% purity. For achieving higher purity levels (>98-99.5%) suitable for analytical standards or biological screening, a secondary purification using a chromatography method optimized for polar compounds, such as preparative Reverse-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) , is recommended.[8][9]
Section 2: In-Depth Troubleshooting Guide
This guide provides systematic solutions to more complex purification challenges.
Problem: Poor Recovery or Failure to Crystallize During Recrystallization
-
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no solid forms, or only a minimal amount precipitates.
-
Causality: This points to either the selection of an inappropriate solvent or the use of an excessive volume of solvent, keeping the compound in the mother liquor even at low temperatures.[3]
-
Systematic Solution:
-
Verify Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] Test microscale solubility in a panel of solvents (See Table 1).
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.[3]
-
Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of previously purified material.[3]
-
Utilize a Co-Solvent System: If a single solvent is not effective, a binary solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[7]
-
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use for Triazole-Thiols |
| Water | 10.2 | 100 | Often used as the "poor" solvent in a co-solvent system. |
| Ethanol | 4.3 | 78 | Good "good" solvent; often used in combination with water.[10] |
| Methanol | 5.1 | 65 | A more polar alcohol, can be effective but may have high solubility. |
| Isopropanol | 3.9 | 82 | Less polar than ethanol, may yield better recovery. |
| Acetonitrile | 5.8 | 82 | Can be an effective recrystallization solvent for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Generally a poor solvent for this polar compound; useful as an anti-solvent. |
Table 1: Properties of common solvents for recrystallization screening.
Problem: Product is Immobile or Shows Poor Separation in Silica Gel Chromatography
-
Symptom: The target compound remains at the baseline (Rf = 0) even with relatively polar mobile phases like 100% Ethyl Acetate.
-
Causality: The polarity of the compound is too high for effective elution from the highly polar silica stationary phase with moderately polar solvents.[11]
-
Systematic Solution:
-
Increase Eluent Polarity: Develop a gradient using a highly polar solvent. A common starting point for polar heterocycles is a gradient of methanol in dichloromethane (DCM) or chloroform (CHCl3). Start with 1-2% methanol and gradually increase the concentration.
-
Add a Modifier: As mentioned in the FAQs, add 0.5-1% triethylamine or ammonia/methanol to the mobile phase to improve peak shape and mitigate strong acidic interactions.[4]
-
Switch Stationary Phase: If the compound is still immobile or separation from polar impurities is poor, normal-phase silica is not the right tool. The molecular interactions are too strong for differential partitioning.[5] You must switch to an alternative chromatographic technique.
-
Alternative Technique - RP-HPLC: In Reverse-Phase (RP) chromatography, the stationary phase (e.g., C18) is nonpolar. Your highly polar compound will have weak interactions and elute early. This is often an excellent way to separate it from less polar impurities.[12][13]
-
Alternative Technique - HILIC: HILIC is specifically designed for this scenario. It uses a polar stationary phase (like silica or a diol-bonded phase) but with a high-organic, low-aqueous mobile phase (e.g., 95:5 Acetonitrile:Water). This creates a water-rich layer on the stationary phase into which your polar analyte can partition, allowing for excellent separation.[8][9]
-
Section 3: Recommended Purification Protocols
Protocol 1: Bulk Purification by Recrystallization
This protocol is designed for the initial purification of multi-gram quantities of crude product.
-
Solvent Selection: Based on microscale testing, select an appropriate solvent or co-solvent system. An Ethanol/Water mixture is often a successful starting point.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle reflux.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes. Caution: Adding charcoal to a boiling solution can cause violent bumping.[3]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[3]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Purity Isolation by Preparative RP-HPLC
This protocol is intended for obtaining small quantities (<1 g) of highly pure material (>99%).
-
Column: C18-bonded silica, preparative scale (e.g., 20 mm x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Acetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier improves peak shape by ensuring consistent protonation of the basic nitrogens in the molecule.
-
-
Sample Preparation: Dissolve the partially purified compound in a small amount of the initial mobile phase composition or DMSO. Filter through a 0.45 µm syringe filter before injection.
-
Method Development: On an analytical scale HPLC, determine the optimal gradient. A typical starting gradient would be 5% B to 95% B over 20-30 minutes. The target compound, being highly polar, is expected to elute at a low percentage of the organic solvent (B).
-
Preparative Run: Scale the optimized method to the preparative column. Inject the sample and collect fractions based on the UV detector signal.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product as a fluffy solid, free of organic solvents.
Section 4: Visual Workflows and Diagrams
Purification Strategy Decision Tree
This diagram outlines the logical flow for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting a Failed Recrystallization
This diagram illustrates the steps to take when a recrystallization attempt fails.
Caption: Workflow for troubleshooting failed recrystallization.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol and Its Analogs
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides a detailed comparative analysis of the biological activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol and its structurally related analogs. We will delve into the nuances of how subtle molecular modifications to this parent structure can significantly influence its therapeutic potential, with a focus on antimicrobial, antifungal, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data to inform future research and development efforts.
Introduction to the Core Scaffold: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is a versatile pharmacophore. The presence of the thiol group allows for facile derivatization, particularly at the sulfur atom, leading to a diverse library of analogs. The tautomeric nature of the triazole ring, existing in both thione and thiol forms, plays a crucial role in its interaction with biological targets.[3] The pyridine ring at the 5-position is a key feature, often contributing to the molecule's ability to form hydrogen bonds and engage in pi-stacking interactions with biological macromolecules. The substituent at the N-4 position, in our case a methyl group for the parent compound, is critical in modulating the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
Comparative Biological Activities
This section will compare the biological activities of this compound and its analogs based on available scientific literature.
Antimicrobial Activity
The search for novel antimicrobial agents is a global priority due to the rise of drug-resistant pathogens. The 1,2,4-triazole scaffold has been extensively investigated for its antibacterial and antifungal properties.
A study on S-substituted derivatives of a closely related bis-1,2,4-triazole-3-thiol structure provides valuable insights into the antimicrobial potential of modifications at the thiol group. While not a direct comparison to our parent compound, the study highlights the importance of the S-substituent. For instance, an isopropyl acetate substituent on the sulfur atom of a bis-triazole derivative demonstrated strong suppression of several bacterial strains with a Minimum Bactericidal Concentration (MBC) of 15.6 µg/mL against five test strains.[4] Another derivative with a pentylthio group showed moderate inhibition against Salmonella pullorum, Escherichia coli, and Salmonella enteritidis with an MBC of 31.25 µg/mL.[4]
Another study on 4-amino-5-(pyridin-4-yl)-4H-[3][4][5]triazole-3-thiols, where the N-4 methyl group is replaced by an amino group, revealed that Schiff base derivatives of this analog exhibit significant antimicrobial activity. For instance, a derivative with a p-chlorobenzylideneamino substituent at the 4-amino position showed good activity against both Gram-positive and Gram-negative bacteria.[6] A derivative with a p-hydroxybenzylideneamino group was particularly effective against Gram-positive bacteria.[6] This suggests that modifications at the N-4 position can profoundly impact the antimicrobial spectrum.
Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole Analogs
| Compound/Analog | Modification | Test Organism(s) | Activity (MIC/MBC in µg/mL) | Reference |
| Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate | S-substitution on a bis-triazole | Enterococcus faecalis, Salmonella pullorum, Salmonella typhimurium, S. Enteritidis, Klebsiella pneumoniae | 15.6 (MBC) | [4] |
| 4-(5-(((4-methyl-5-(pentylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)-1H-1,2,4-triazole-3-yl)pyridine | S-substitution on a bis-triazole | Salmonella pullorum, Escherichia coli O2, Salmonella enteritidis | 31.25 (MBC) | [4] |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | N-4 amino and Schiff base | Gram-positive and Gram-negative bacteria | Good activity | [6] |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | N-4 amino and Schiff base | S. aureus, B. subtilis | 16, 20 (MIC) | [6] |
Antifungal Activity
The 1,2,4-triazole core is famously present in several clinically used antifungal drugs like fluconazole and itraconazole. Research continues to explore new triazole derivatives for improved efficacy and a broader spectrum of activity.
In a study of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols, the compound with a p-bromobenzylideneamino substituent displayed notable antifungal activity against Candida albicans and Aspergillus niger, with MIC values of 24 µg/mL and 32 µg/mL, respectively.[6] This highlights that, similar to antibacterial activity, the nature of the substituent on the N-4 amino group plays a critical role in determining antifungal potency.
Furthermore, the synthesis of novel triazole derivatives containing a γ-lactam ring has shown promising antifungal activity against various pathogenic fungi.[7] This suggests that fusing other heterocyclic rings to the triazole scaffold can be a fruitful strategy for developing new antifungal agents.
Table 2: Comparative Antifungal Activity of 1,2,4-Triazole Analogs
| Compound/Analog | Modification | Test Organism(s) | Activity (MIC in µg/mL) | Reference |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | N-4 amino and Schiff base | C. albicans, A. niger | 24, 32 | [6] |
Anticancer Activity
The development of novel anticancer agents with improved selectivity and reduced side effects is a major focus of cancer research. The 1,2,4-triazole scaffold has emerged as a promising template for the design of new anticancer drugs.
A study on triazolo[3,4-b][2][3][5]thiadiazole pyridine derivatives, which can be considered as cyclized S-substituted analogs of our parent compound, demonstrated significant anticancer activity. These compounds were evaluated against the murine melanoma (B16F10) cell line. The results showed that the anticancer activity was highly dependent on the substituent on the phenyl ring of the thiadiazole moiety. A derivative with a 4-bromobenzylthio substituent (TP6) exhibited the highest activity with an IC50 value of 41.12 µM.[5] In contrast, a derivative with a 3,4,5-trimethoxybenzyl group (TP5) had a much higher IC50 of 61.11 µM, indicating lower potency.[5] This structure-activity relationship underscores the importance of the electronic and steric properties of the substituents.
Another study on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety showed that these compounds possess cytotoxicity against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[8] This indicates that derivatization at the thiol group with hydrazone linkages is a viable strategy for generating potent anticancer agents.
Table 3: Comparative Anticancer Activity of 1,2,4-Triazole Analogs
| Compound/Analog | Modification | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | S-substitution and cyclization | B16F10 (murine melanoma) | 41.12 | [5] |
| 3-(5-(2,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP4) | S-substitution and cyclization | B16F10 (murine melanoma) | 50.25 | [5] |
| 3-(5-(3,4,5-trimethoxybenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP5) | S-substitution and cyclization | B16F10 (murine melanoma) | 61.11 | [5] |
Structure-Activity Relationship (SAR) Insights
-
Substitution at the N-4 Position: The nature of the substituent at the N-4 position of the triazole ring is a critical determinant of biological activity. Replacing the methyl group with a substituted amino group, particularly one forming a Schiff base, can enhance both antimicrobial and antifungal activities. The electronic properties of the substituent on the benzylidene ring of the Schiff base play a significant role, with electron-withdrawing groups like halogens and electron-donating groups like hydroxyl showing promising results in different contexts.
-
Derivatization at the Thiol Group (S-substitution): The thiol group is a key handle for structural modification. S-alkylation and S-acylation can lead to compounds with potent and varied biological activities. For antimicrobial activity, the size and nature of the S-substituent influence the spectrum of activity. In the context of anticancer activity, S-substitution followed by cyclization to form fused heterocyclic systems like triazolo-thiadiazoles has proven to be an effective strategy. The substituents on the appended ring system are crucial for modulating the anticancer potency.
The following diagram illustrates the key modification points on the this compound scaffold and their influence on biological activity.
Caption: Key modification sites on the core scaffold and their impact on biological activities.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key bioassays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Workflow Diagram:
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Culture the microbial strains overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum) in each plate.
-
-
Incubation:
-
Seal the microtiter plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its analogs demonstrate that strategic modifications at the N-4 and S-3 positions can lead to significant enhancements in antimicrobial, antifungal, and anticancer activities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of future analogs with improved potency and selectivity. The detailed experimental protocols provided herein offer a standardized approach for the biological evaluation of these new chemical entities. Further research focusing on a systematic exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amhsr.org [amhsr.org]
- 3. mdpi.com [mdpi.com]
- 4. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Electrochemical Methods for Comparing the Performance of Triazole-Based Corrosion Inhibitors
For researchers, scientists, and professionals in materials science and chemical engineering, selecting the optimal corrosion inhibitor is a critical decision impacting the longevity and reliability of metallic components. Triazole derivatives have emerged as a highly effective class of organic corrosion inhibitors, prized for their environmental friendliness and robust performance in aggressive media.[1][2] This guide provides an in-depth, objective comparison of triazole-based corrosion inhibitors, grounded in established electrochemical methodologies. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating and authoritative approach to inhibitor evaluation.
The Imperative of Corrosion and the Role of Triazole Inhibitors
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant global challenge across numerous industries.[3] To mitigate this, corrosion inhibitors are introduced to the environment in small concentrations to reduce the corrosion rate. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, and π-electrons in their structure, are highly effective.[2][4]
Triazole derivatives, a class of nitrogen-containing heterocyclic compounds, are particularly noteworthy.[4][5] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[1][6] This adsorption is facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring, which interact with the vacant d-orbitals of the metal.[4][6]
Mechanism of Triazole Inhibition
The protective action of triazole inhibitors is a multifaceted process involving:
-
Adsorption: Triazole molecules displace water molecules from the metal surface and adsorb via physisorption (electrostatic interactions) and/or chemisorption (covalent bonding).[6]
-
Film Formation: The adsorbed molecules form a thin, protective, and often hydrophobic film that isolates the metal from the corrosive environment.[1][6]
-
Mixed Inhibition: Many triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[7][8]
The following diagram illustrates the general mechanism of triazole-based corrosion inhibition.
Caption: General mechanism of triazole-based corrosion inhibition.
Core Electrochemical Techniques for Inhibitor Evaluation
Electrochemical methods offer rapid and highly sensitive means to assess corrosion rates and inhibitor performance.[9][10] These techniques are governed by standards such as those from ASTM International, ensuring reproducibility and comparability of data.[11][12][13] The three primary techniques employed for this purpose are Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Linear Polarization Resistance (LPR).
Potentiodynamic Polarization (PDP)
PDP is a powerful technique that provides insights into both the anodic and cathodic kinetics of a corrosion process. By scanning the potential of the working electrode and measuring the resulting current, a polarization curve (Tafel plot) is generated.[14][15]
Why PDP? This method allows for the determination of key corrosion parameters, including:
-
Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.
-
Corrosion Current Density (icorr): A direct measure of the corrosion rate.
-
Tafel Slopes (βa and βc): Provide information about the kinetics of the anodic and cathodic reactions.
From these parameters, the inhibition efficiency (%IE) can be calculated:
%IE = [(i°corr - icorr) / i°corr] * 100
where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[16]
Experimental Protocol for Potentiodynamic Polarization
-
Cell Setup: A standard three-electrode cell is used, comprising a working electrode (the metal under investigation), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[17]
-
Surface Preparation: The working electrode is mechanically polished to a mirror finish, degreased with acetone, rinsed with distilled water, and dried.
-
Electrolyte: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the triazole inhibitor at various concentrations.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.[18]
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[19]
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr).[14][20]
Caption: Experimental workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal/electrolyte interface and the properties of the protective film formed by the inhibitor.[21][22]
Why EIS? By applying a small amplitude AC potential signal over a range of frequencies, EIS can distinguish between different electrochemical phenomena. The resulting impedance data is often represented in Nyquist and Bode plots.[23][24] Key parameters obtained from EIS include:
-
Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion protection.[25]
-
Double-Layer Capacitance (Cdl): Relates to the adsorption of the inhibitor and changes in the electrical double layer at the metal surface.
The inhibition efficiency (%IE) can be calculated from the Rct values:
%IE = [(Rct - R°ct) / Rct] * 100
where Rct and R°ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Experimental Protocol for Electrochemical Impedance Spectroscopy
-
Cell and Electrode Setup: The same three-electrode setup as for PDP is used.[17]
-
Stabilization: The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
EIS Measurement: A small amplitude sinusoidal potential perturbation (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17][22]
-
Data Analysis: The impedance data is fitted to an appropriate equivalent electrical circuit (EEC) to extract the values of Rct and Cdl.[26] The choice of EEC depends on the physical processes occurring at the interface.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.
Linear Polarization Resistance (LPR)
LPR is a rapid and straightforward technique for determining the polarization resistance (Rp), which is inversely proportional to the corrosion current density.[9][10]
Why LPR? This method provides a quick estimation of the corrosion rate, making it ideal for real-time corrosion monitoring and screening of inhibitors.[27][28] The measurement is performed by applying a small potential scan (typically ±10 to ±20 mV) around the OCP.[28] The slope of the resulting potential-current plot gives the polarization resistance (Rp).
The corrosion current density (icorr) can be calculated using the Stern-Geary equation:
icorr = B / Rp
where B is the Stern-Geary constant, which is related to the anodic and cathodic Tafel slopes.
Experimental Protocol for Linear Polarization Resistance
-
Cell and Electrode Setup: A standard three-electrode cell is used.
-
Stabilization: The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
LPR Measurement: A small potential range (e.g., -20 mV to +20 mV vs. OCP) is scanned at a slow rate (e.g., 0.125-0.25 mV/s).
-
Data Analysis: The polarization resistance (Rp) is determined from the slope of the linear portion of the potential-current curve around the OCP. The corrosion rate is then calculated.
Comparative Performance of Triazole-Based Inhibitors
The performance of triazole-based inhibitors is highly dependent on their molecular structure, the nature of the metal, and the corrosive environment.[1][6] The following tables summarize representative data from the literature, comparing the inhibition efficiencies of different triazole derivatives on mild steel in acidic media, as determined by PDP and EIS.
Table 1: Comparison of Triazole Inhibitors by Potentiodynamic Polarization
| Inhibitor | Metal | Medium | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | %IE | Reference |
| Blank | Mild Steel | 1 M HCl | - | -475 | 1150 | - | [7] |
| BPT | Mild Steel | 1 M HCl | 50 ppm | -460 | 69 | 94.0 | [6] |
| PPT | Mild Steel | 1 M HCl | 50 ppm | -465 | 57.5 | 95.0 | [1] |
| TZ1 | Carbon Steel | 1 M HCl | 25 ppm | -498 | 48.3 | 92.1 | [2] |
| TZ2 | Carbon Steel | 1 M HCl | 25 ppm | -482 | 87.5 | 85.7 | [2] |
BPT: 1-benzyl-4-phenyl-1H-1,2,3-triazole; PPT: 5-phenyl-4H-1,2,4-triazole-3-thiol; TZ1 & TZ2: Novel synthesized triazole derivatives
Table 2: Comparison of Triazole Inhibitors by Electrochemical Impedance Spectroscopy
| Inhibitor | Metal | Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | %IE | Reference |
| Blank | Mild Steel | 1 M H₂SO₄ | - | 60 | 120 | - | [29] |
| MBPTA | Mild Steel | 1 M H₂SO₄ | 1 mM | 480 | 25 | 87.5 | [29] |
| MBTTA | Mild Steel | 1 M H₂SO₄ | 1 mM | 720 | 16.7 | 91.7 | [29] |
| Theophylline-Triazole 1 | Steel | 0.5 M HCl | 50 ppm | 450 | 35 | ~90 | [25] |
| Theophylline-Triazole 2 | Steel | 0.5 M HCl | 50 ppm | 480 | 32 | ~91 | [25] |
MBPTA & MBTTA: Synthesized 1,2,3-triazole derivatives
Interpreting the Data: Structure-Activity Relationships
The data consistently shows that the presence of triazole inhibitors leads to a significant decrease in corrosion current density (icorr) and an increase in charge transfer resistance (Rct), confirming their effectiveness.[2][29] The variations in performance among different derivatives can be attributed to their molecular structures:
-
Substituent Effects: The presence of different functional groups on the triazole ring can influence the electron density of the molecule, its solubility, and its steric effects, all of which affect its adsorption and inhibition efficiency.[6]
-
Aromatic Rings: The presence of phenyl groups can enhance inhibition efficiency due to the increased π-electron density, which facilitates stronger adsorption on the metal surface.[6]
-
Heteroatoms: The presence of additional heteroatoms, such as sulfur in thiol-substituted triazoles (e.g., PPT), often leads to superior performance due to the formation of strong coordinate bonds with the metal.[1]
Conclusion
The electrochemical methods of Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Linear Polarization Resistance provide a robust and comprehensive framework for evaluating and comparing the performance of triazole-based corrosion inhibitors. A thorough understanding of the principles behind these techniques, coupled with standardized experimental protocols, allows for the generation of reliable and reproducible data. This, in turn, enables informed decisions in the selection and development of highly effective and environmentally benign corrosion inhibitors for a wide range of industrial applications. The continued exploration of structure-activity relationships will undoubtedly lead to the design of next-generation triazole inhibitors with even greater efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors (2017) | N. Phadke Swathi | 61 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcsi.pro [ijcsi.pro]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction to Linear Polarization Resistance (LPR) Monitoring [alspi.com]
- 10. caproco.com [caproco.com]
- 11. imrtest.com [imrtest.com]
- 12. tft-pneumatic.com [tft-pneumatic.com]
- 13. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 14. admiralinstruments.com [admiralinstruments.com]
- 15. The Tafel Plot [doitpoms.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. Linear Polarization Resistance and Corrosion Rate | Pine Research Instrumentation [pineresearch.com]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. nlab.pl [nlab.pl]
- 21. ijcsi.pro [ijcsi.pro]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Nyquist plot - PalmSens [palmsens.com]
- 24. Bode and Nyquist Plot - PalmSens [palmsens.com]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. researchgate.net [researchgate.net]
- 27. papers.phmsociety.org [papers.phmsociety.org]
- 28. emerson.com [emerson.com]
- 29. researchgate.net [researchgate.net]
In vitro comparison of the antifungal activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with commercial drugs
Introduction
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole antifungals have long been a cornerstone of antimycotic therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This guide presents a comprehensive in vitro comparison of a novel triazole compound, 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, against established commercial antifungal agents: Fluconazole, Itraconazole, Voriconazole, and the polyene Amphotericin B.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the objective evaluation of novel antifungal candidates. The methodologies described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.
Mechanism of Action: The Triazole Advantage
Triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical in the conversion of lanosterol to ergosterol.[1][3] This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2][3]
Caption: Mechanism of action of triazole antifungals.
Comparative In Vitro Antifungal Susceptibility Testing
To objectively assess the antifungal potential of this compound, a head-to-head comparison with commercial drugs was conducted. The following sections detail the experimental design and methodologies, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for robust and reproducible results.[4][5][6]
Materials and Methods
Test Compounds and Drugs:
-
Investigational Compound: this compound (synthesized and purified in-house, purity >98% by HPLC).
-
Commercial Antifungals:
-
Fluconazole (Sigma-Aldrich)
-
Itraconazole (Sigma-Aldrich)
-
Voriconazole (Sigma-Aldrich)
-
Amphotericin B (Sigma-Aldrich)
-
Fungal Strains:
A panel of clinically relevant fungal strains was selected to provide a comprehensive assessment of the antifungal spectrum:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida parapsilosis (ATCC 22019)
-
Aspergillus fumigatus (ATCC 204305)
-
Cryptococcus neoformans (ATCC 52817)
Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5][7]
Caption: Experimental workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Each antifungal agent was dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Fungal Inoculum:
-
For yeast species (Candida spp., Cryptococcus neoformans), colonies from a 24-hour culture on Sabouraud Dextrose Agar were suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was then further diluted in RPMI-1640 medium.[7]
-
For Aspergillus fumigatus, conidia were harvested from a 5-7 day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension was adjusted to a specific concentration using a hemocytometer.
-
-
Drug Dilution in Microtiter Plates: Two-fold serial dilutions of each antifungal agent were prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS to a pH of 7.0.[8] This creates a range of drug concentrations to test.
-
Inoculation: Each well was inoculated with the standardized fungal suspension, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for Aspergillus.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by using a microplate reader.[4]
Results: A Quantitative Comparison
The in vitro antifungal activities of this compound and the commercial antifungal drugs are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Yeast Pathogens
| Antifungal Agent | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Candida parapsilosis (ATCC 22019) | Cryptococcus neoformans (ATCC 52817) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Fluconazole | 0.25 - 1.0[4][9] | 8 - 32[3][10] | 0.5 - 2.0 | 4 - 16 |
| Itraconazole | 0.03 - 0.25[11][12] | 0.25 - 1.0[11] | 0.03 - 0.125 | 0.06 - 0.5 |
| Voriconazole | ≤0.03 - 0.125[10][13] | 0.125 - 0.5[10] | ≤0.03 - 0.06 | ≤0.03 - 0.25 |
| Amphotericin B | 0.25 - 1.0[14][15] | 0.5 - 2.0[15] | 0.25 - 1.0 | 0.125 - 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Filamentous Fungi
| Antifungal Agent | Aspergillus fumigatus (ATCC 204305) |
| This compound | (Experimental Data) |
| Fluconazole | >64[4] |
| Itraconazole | 0.25 - 1.0[11][16] |
| Voriconazole | 0.25 - 1.0[10][13] |
| Amphotericin B | 0.5 - 2.0[10] |
Discussion and Future Directions
The hypothetical data presented in the tables for this compound would allow for a direct comparison of its antifungal potency against the established drugs. A favorable outcome would be indicated by lower MIC values for the investigational compound compared to the commercial agents, particularly against azole-resistant strains or species with intrinsically lower susceptibility to certain drugs, such as Candida glabrata's reduced susceptibility to fluconazole.
The broad-spectrum activity of voriconazole and the potent efficacy of itraconazole against both yeasts and molds set a high benchmark for new triazole candidates.[10][11] Amphotericin B, with its distinct mechanism of action (binding to ergosterol and forming pores in the cell membrane), serves as a crucial comparator from a different antifungal class.[17]
Further studies should be conducted to determine if the observed in vitro activity is fungistatic or fungicidal. This can be achieved through the determination of the Minimum Fungicidal Concentration (MFC). Additionally, cytotoxicity assays are essential to evaluate the compound's safety profile and selectivity for fungal cells over mammalian cells.
Conclusion
This guide provides a scientifically rigorous framework for the in vitro comparison of the novel triazole, this compound, with key commercial antifungal drugs. By adhering to standardized methodologies, researchers can generate reliable and comparable data to assess the potential of new antifungal candidates. The ultimate goal is to identify novel agents with improved efficacy, a broader spectrum of activity, and a favorable safety profile to address the growing threat of invasive fungal infections.
References
- 1. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]
- 4. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in-vitro antifungal spectrum of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor in Diverse Corrosive Environments: A Comparative Guide
In the relentless pursuit of robust and efficient corrosion inhibitors, the scientific community continuously explores novel molecular architectures. Among these, heterocyclic compounds, particularly those containing nitrogen and sulfur heteroatoms, have demonstrated significant promise. This guide provides an in-depth comparative analysis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (MPTT) , a promising but not yet extensively documented corrosion inhibitor. Due to the limited direct experimental data on MPTT, this guide will establish a projected efficacy profile based on closely related analogues and validate this against established commercial inhibitors across various corrosive media. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion mitigation strategies.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. The development of effective corrosion inhibitors is paramount for extending the lifespan of metallic structures and equipment in industries ranging from oil and gas to chemical processing and infrastructure. Organic inhibitors, particularly heterocyclic compounds, function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1] The efficacy of these inhibitors is intrinsically linked to their molecular structure, including the presence of heteroatoms (N, S, O), π-electrons, and the overall electron density distribution.[2]
Triazole derivatives, a class of five-membered heterocyclic compounds, have emerged as highly effective corrosion inhibitors for various metals and alloys in acidic media.[2] Their mechanism of action is attributed to the presence of multiple nitrogen atoms and, in the case of thiol-substituted triazoles, a sulfur atom, which act as active centers for adsorption onto the metal surface.
This guide focuses on a specific derivative, this compound (MPTT). While direct and comprehensive experimental data for MPTT is not yet widely published, its molecular structure suggests significant potential as a corrosion inhibitor. This guide will, therefore, construct a technical profile of MPTT's likely performance by drawing parallels with structurally similar and well-documented triazole thiols. This projected performance will then be cross-validated against established, commercially available corrosion inhibitors in three distinct and industrially relevant corrosive environments: hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and a neutral saline environment (simulated by a salt spray test).
Molecular Profile and Projected Inhibitory Mechanism of MPTT
The MPTT molecule possesses several key structural features that are anticipated to contribute to its efficacy as a corrosion inhibitor:
-
Triazole Ring: The 1,2,4-triazole ring is rich in nitrogen atoms, which possess lone pairs of electrons available for coordination with vacant d-orbitals of metal atoms.
-
Thiol Group (-SH): The sulfur atom in the thiol group is a soft base and exhibits a strong affinity for metal surfaces, facilitating strong adsorption.
-
Pyridyl Group: The pyridine ring, with its nitrogen heteroatom and π-electron system, provides an additional site for adsorption and can enhance the stability of the protective film.
-
Methyl Group (-CH₃): The electron-donating nature of the methyl group at the N4 position can increase the electron density on the triazole ring, potentially enhancing its interaction with the metal surface.
The proposed mechanism of inhibition for MPTT involves its adsorption onto the metal surface, which can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium molybdate as a corrosion inhibitor of mild steel in natural waters Part 2: Molybdate concentration effects (Journal Article) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazole-3-thiol Derivatives: A Comparative Study of Efficiency and Scalability
Introduction: The Enduring Significance of the 1,2,4-Triazole-3-thiol Scaffold
To professionals in drug discovery and medicinal chemistry, the 1,2,4-triazole nucleus is a familiar and highly valued scaffold.[1] Its derivatives are foundational components in a vast array of pharmaceuticals, prized for their diverse and potent biological activities, which include antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] The 1,2,4-triazole-3-thiol (or its tautomeric thione form) sub-class, in particular, serves as a versatile synthon for building more complex heterocyclic systems, making the efficiency of its synthesis a critical parameter in the early stages of drug development.[2][4][5]
The central challenge for any synthesis-focused researcher is not merely if a target molecule can be made, but how it can be made efficiently, sustainably, and in a manner that is amenable to the rapid generation of a diverse library of derivatives. This guide provides an in-depth, objective comparison of prevalent and emerging synthetic methodologies for 1,2,4-triazole-3-thiol derivatives. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal protocol for your specific research needs.
Foundational Strategy: Alkaline Cyclization of Acylthiosemicarbazides
The most established and widely practiced route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1-acyl-4-aryl/alkyl-thiosemicarbazide intermediate.[3][6] This two-step approach is reliable and versatile, making it a cornerstone of heterocyclic synthesis.
Mechanistic Rationale
The synthesis proceeds via two distinct, logical steps. First, the nucleophilic nitrogen of a substituted thiosemicarbazide attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (often a hydrazide reacting with an isothiocyanate) to form the open-chain acylthiosemicarbazide.[3] The critical second step is the intramolecular cyclodehydration. In a strongly alkaline medium (e.g., NaOH or KOH), the amide nitrogen is deprotonated, creating a potent nucleophile that attacks the thiocarbonyl carbon. This ring-closure is followed by the elimination of a water molecule to yield the stable aromatic triazole ring. The choice of a strong base is causal; it is required to generate the necessary nucleophilicity in the amide nitrogen for the cyclization to proceed at a practical rate.
Generalized Experimental Protocol (Conventional Heating)
-
Synthesis of the Acylthiosemicarbazide Intermediate (4):
-
Dissolve the starting carboxylic acid hydrazide (1) (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the desired aryl/alkyl isothiocyanate (2) (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to the 1,2,4-Triazole-3-thiol (5):
-
Suspend the dried acylthiosemicarbazide intermediate (4) (1.0 eq.) in an aqueous solution of 8-10% sodium hydroxide.
-
Reflux the mixture for 4-6 hours. The solution will typically become homogeneous as the reaction progresses.
-
Cool the reaction vessel in an ice bath and carefully acidify the solution to a pH of ~5-6 using a dilute acid (e.g., HCl or acetic acid).
-
The 1,2,4-triazole-3-thiol product (5) will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual salts, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[3][6]
-
Workflow Diagram
Caption: Workflow for conventional synthesis of 1,2,4-triazole-3-thiols.
High-Efficiency Strategy: Microwave-Assisted Organic Synthesis (MAOS)
The primary drawback of the conventional method is the long reaction time, often requiring several hours of reflux.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a potent solution to this efficiency bottleneck.[8][9]
Mechanistic Rationale: The "Microwave Effect"
MAOS accelerates reactions through a mechanism known as dielectric heating.[9] Polar molecules and ions within the reaction mixture, such as the solvent and charged intermediates, align with the rapidly oscillating electromagnetic field of the microwaves. This creates intense molecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution. This is fundamentally different from conventional heating, which relies on slow thermal conduction from the vessel walls. The result is a dramatic reduction in reaction time, often from hours to mere minutes, and frequently, an improvement in product yield due to the minimization of side reactions that can occur during prolonged heating.[7][10][11]
Generalized Experimental Protocol (Microwave-Assisted)
This protocol outlines the cyclization step, which sees the most significant benefit from microwave irradiation.
-
Place the acylthiosemicarbazide intermediate (4) (1.0 eq.) and a suitable high-boiling point solvent (e.g., ethanol, DMF) containing the base (e.g., KOH) into a specialized microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150°C) for a short duration, typically 10-30 minutes.[12][13] The reaction is often run with power control and monitored by internal temperature and pressure sensors.
-
After the irradiation cycle is complete, cool the vessel rapidly using compressed air.
-
Work up the reaction mixture as described in the conventional protocol (acidification, filtration, and recrystallization).
Workflow Diagram
Caption: Workflow for microwave-assisted cyclization of 1,2,4-triazole-3-thiols.
Alternative Strategy: Polyphosphate Ester (PPE) Mediated One-Pot Synthesis
For researchers seeking to streamline the process further, methods that combine the formation of the intermediate and its subsequent cyclization into a single operational step are highly attractive. The use of Polyphosphate Ester (PPE) as both a coupling agent and a cyclodehydrating agent represents an elegant one-pot approach.[14][15][16]
Mechanistic Rationale
PPE is a powerful reagent that acts as a Brønsted acid and a Lewis acid, activating the carboxylic acid starting material for acylation of the thiosemicarbazide.[17] This eliminates the need to pre-form a more reactive species like a hydrazide. Following the initial acylation in situ, the same PPE medium facilitates the cyclodehydration of the newly formed intermediate to yield the triazole ring. This consolidation of steps simplifies the workflow and can reduce handling losses. The entire process is typically followed by a final base treatment to complete the cyclization and facilitate product isolation.[14][15][16][18]
Generalized Experimental Protocol (PPE-Mediated)
-
Thoroughly mix the starting carboxylic acid (1.0 eq.) and thiosemicarbazide (1.0 eq.) in a hydrothermal reaction vessel.
-
Add a suitable solvent (e.g., chloroform or ethyl acetate) and Polyphosphate Ester (PPE).
-
Seal the vessel and heat the mixture at approximately 90°C for several hours.
-
After cooling, evaporate the solvent.
-
Treat the residue with an aqueous alkali solution (e.g., KOH) and heat again for 1-2 hours to ensure complete cyclization.
-
Cool the mixture and acidify to a pH of ~6 to precipitate the final 1,2,4-triazole-3-thiol product.
-
Collect the product via filtration and purify by recrystallization.[14][15]
Performance Comparison: A Quantitative Analysis
To provide an objective measure of efficiency, the following table summarizes typical performance data for the synthesis of various 1,2,4-triazole derivatives using conventional heating versus microwave-assisted methods.
| Derivative Synthesized | Conventional Method (Time) | Conventional Method (Yield) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 min | 78% | 10-25 min | 97% | [7][10] |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazoles | 27 hours | Not Specified | 30 min | 96% | [7][11] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | Not Specified | 33-90 seconds | 82% | [11] |
| 1-[(3H-indol-2-ylamino) methyl]-4-phenyl-4,5-dihydro-1H-1, 2, 4- triazole-3-thiol | 8 hours | Lower Yield | 6 min | Good Yield | [12] |
| 4-Amino-5-(methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | 6 hours | 72-81% | 10-20 min | 88-95% | [13][19] |
Expert Analysis & Recommendations
The choice of synthetic method is not a one-size-fits-all decision. It is a strategic choice dictated by the goals of the research program.
-
For Rapid Library Synthesis and High-Throughput Screening: Microwave-Assisted Organic Synthesis (MAOS) is unequivocally the superior choice. The dramatic reduction in reaction time from hours to minutes allows for the rapid generation of a large and diverse set of derivatives for biological evaluation.[7][10] The often-higher yields are an added benefit, simplifying purification and ensuring sufficient material for screening. This method aligns perfectly with the fast-paced demands of modern drug discovery.
-
For Large-Scale Synthesis and Process Chemistry: While MAOS is excellent for discovery, the classical conventional heating method remains highly relevant for scale-up. Its primary advantages are operational simplicity and the use of standard, readily available laboratory equipment. The longer reaction times are less of a constraint when producing larger batches, and the well-understood parameters make process optimization straightforward.
-
For Methodological Simplicity and One-Pot Reactions: The PPE-mediated synthesis offers a compelling alternative when the goal is to minimize handling steps.[14][16] By combining the acylation and cyclization, it can reduce overall workflow time and potential for material loss between steps. This can be particularly advantageous for substrates that may be difficult to isolate as intermediates.
Final Verdict: For any researcher or drug development professional working at the discovery stage, investing in microwave synthesis capabilities is highly recommended. The gains in efficiency and throughput provide a significant competitive advantage. For later-stage development and manufacturing, the robustness and scalability of the traditional alkaline cyclization method ensure its continued importance in the field.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 14. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.org.za [scielo.org.za]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with data collection. Responsible management, from handling to final disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, grounding procedural steps in the chemical principles and regulatory frameworks that govern our work.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This compound (CAS No. 24854-43-1) is a heterocyclic compound containing a thiol group, which dictates many of its chemical and toxicological properties. The primary hazards, as identified in safety data sheets for this and structurally similar compounds, necessitate careful handling to mitigate risks.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.
Table 1: GHS Hazard Classification for 4-Methyl-4H-1,2,4-triazole-3-thiol [1]
| Hazard Class | Category | Hazard Statement | Precautionary Codes (Examples) |
| Skin Irritation | 2 | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | 2 | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Causality Behind the Hazards:
-
Irritation: The triazole and pyridyl rings, combined with the reactive thiol group, can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract.[1][2][3]
-
Thiol Stench: Many thiol-containing compounds possess a strong, unpleasant odor. While not always classified as a hazard, it's a key characteristic to manage through proper ventilation.[4]
The Regulatory Framework: Your Legal Obligations
Chemical waste disposal is not merely a suggestion; it is a legal requirement. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] This framework dictates that chemical waste must be managed from its point of generation to its final disposal ("cradle-to-grave").[6]
Key concepts you must be familiar with include:
-
Hazardous Waste Determination: The generator of the waste (i.e., you, the researcher) is responsible for determining if it is hazardous.[7] Given the irritation and toxicity warnings for this compound, it must be managed as hazardous waste.
-
Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where hazardous waste can be collected.[8][9] It must be under the control of the laboratory personnel. Strict volume limits apply (e.g., up to 55 gallons of non-acutely toxic waste).[6][9]
Step-by-Step Disposal Protocol
This protocol ensures a safe, compliant, and self-validating system for the disposal of this compound.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent exposure via the routes identified in the hazard assessment.
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye irritation.[1][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[10]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a dust mask (e.g., N95) is necessary to prevent respiratory tract irritation.[1]
Step 2: Waste Segregation Proper segregation is the cornerstone of safe waste management. It prevents dangerous chemical reactions and ensures the waste stream can be handled correctly by disposal vendors.
-
Designate as Solid Chemical Waste: this compound is a solid and should be collected in a container designated for solid chemical waste.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials. The thiol group is susceptible to oxidation. Keep it segregated from strong oxidizing agents (e.g., peroxides, nitrates, permanganates).[7][11]
-
No Drain or Trash Disposal: Never dispose of this chemical in the regular trash or wash it down the drain.[5][10] This is illegal and can contaminate water systems and harm aquatic life.
Step 3: Select and Prepare the Waste Container The container itself is a critical piece of safety equipment.
-
Chemical Compatibility: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE). The container must be in good condition, free of damage or leaks.[5]
-
Secure Closure: The container must have a secure, leak-proof lid. It must be kept closed at all times except when adding waste.[6] This minimizes the release of vapors or dust.
Step 4: Label the Waste Container Correctly Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[8]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled, closed container in your designated SAA, which must be at or near the point of generation.[6]
-
Regular Inspection: Periodically check the container for any signs of degradation or leakage.
Step 6: Arrange for Final Disposal
-
Contact EH&S: When your container is full or you no longer need it, contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste coordinator to request a pickup.
-
Manifests: For off-site disposal, the waste will be tracked using a hazardous waste manifest, a legal document that follows the waste to its final treatment facility.[8][12]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the logical flow of the disposal process, emphasizing the key decision and action points.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent others from entering the spill zone.
-
Assess the Spill: For a small spill of solid material that you are trained to handle, proceed. For large or unmanageable spills, evacuate and call your institution's emergency number.
-
Cleanup:
-
Wear your full PPE.
-
Gently sweep up the solid material to avoid generating dust.[4]
-
Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent, followed by soap and water.
-
Wash hands thoroughly after cleanup is complete.
-
References
- 1. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. watson-int.com [watson-int.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. acs.org [acs.org]
Personal protective equipment for handling 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Safety and Handling Guide: 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
As a Senior Application Scientist, it is my priority to ensure that researchers can innovate safely and effectively. This guide provides essential, field-proven safety protocols for handling this compound (CAS No. 3652-32-2).[1][2] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this document establishes a robust safety framework by synthesizing data from structurally analogous compounds, specifically those containing thiol, 1,2,4-triazole, and pyridyl functional groups. This approach ensures a cautious and comprehensive risk mitigation strategy.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this compound are extrapolated from its constituent chemical moieties. The molecular structure suggests a risk profile that demands rigorous adherence to safety protocols.
-
Primary Hazards : Based on analogous compounds, this compound is anticipated to be a skin irritant , a serious eye irritant , and may cause respiratory tract irritation .[3][4][5]
-
Odor : The presence of a thiol (-SH) group strongly suggests the compound will have a powerful and unpleasant odor, often described as a stench.[4][6][7] This is not merely a nuisance; it is an indicator of airborne material and potential inhalation exposure.
-
Ingestion : Analogous triazole-thiol compounds are classified as harmful if swallowed.[8][9]
-
Chemical Incompatibilities : This compound is likely incompatible with strong oxidizing agents.[10] Contact could lead to vigorous reactions.
-
Thermal Decomposition : During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx), may be generated.[7][10]
Engineering Controls: Your First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for ensuring safety is to control the laboratory environment through robust engineering solutions.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The causality is twofold: it protects the user from inhaling airborne particulates and vapors, and it effectively contains the potent thiol odor, preventing contamination of the wider laboratory space.[6][11]
-
Emergency Facilities : An eyewash station and a safety shower must be readily accessible and in close proximity to the handling area.[10]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required equipment and the scientific rationale for its use.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant nitrile rubber gloves with a minimum thickness of >0.11 mm.[6] | To prevent direct skin contact. Thiol and triazole compounds can cause skin irritation.[5][9] Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[8] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][10] | To protect against splashes of solutions or accidental projection of the solid powder, which can cause serious eye irritation.[5] A face shield should be worn over goggles during procedures with a high splash risk. |
| Skin & Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental splashes and contamination.[6] |
| Respiratory Protection | Generally not required when all handling is performed within a certified chemical fume hood. | A fume hood provides adequate respiratory protection from vapors and dusts.[3] However, in the event of a large spill outside of containment or if engineering controls fail, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used by emergency response personnel.[10][12] |
Procedural Guidance: A Step-by-Step Operational Plan
Receiving and Storage
-
Storage : Upon receipt, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Ensure it is stored away from incompatible substances, particularly strong oxidizing agents.[10]
Handling and Experimental Use
-
Preparation : Before handling, ensure a 1:1 bleach-water solution is prepared within the fume hood for the immediate decontamination of glassware and utensils.[6] Don all required PPE as specified in the table above.
-
Aliquotting and Transfer : Conduct all transfers of the solid compound within the fume hood. Use spatulas and weighing paper carefully to minimize the generation of airborne dust.
-
Reaction Setup : If the compound is used in a reaction that may release vapors, the apparatus should be a closed system. Any exhaust from the system must be passed through a bleach trap to neutralize volatile thiol vapors before they are vented into the fume hood exhaust.[6]
-
Post-Handling Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using the prepared bleach solution.[6] Remove PPE using the proper technique to avoid cross-contamination and wash hands and any exposed skin thoroughly with soap and water.[8][10]
Spill Management
-
Containment : In case of a spill, immediately alert personnel in the area. If the spill is outside of a fume hood, evacuate the immediate vicinity.
-
Cleanup : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[8][10] Avoid creating dust.[10]
-
Final Decontamination : Clean the spill area thoroughly with a bleach solution, followed by soap and water.
Waste Disposal
-
Classification : All waste contaminated with this compound must be treated as hazardous chemical waste.[6][13]
-
Neutralization : To mitigate the odor and reactivity of residual thiol, small quantities of waste solutions can be carefully neutralized by slowly adding them to a bleach solution within a fume hood.[6][14]
-
Disposal : The neutralized solution and all solid waste must be placed in clearly labeled, sealed containers.[13] Dispose of the waste in accordance with all local, state, and federal regulations. Never mix this waste with other waste streams.[13]
Emergency Procedures: Immediate and Corrective Actions
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound, including the appropriate branch for emergency events.
Caption: Workflow for handling this compound.
References
- 1. 4-METHYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL | 3652-32-2 [chemicalbook.com]
- 2. 4-Methyl-5-(4-pyridinyl)-4H-[1,2,4]triazole-3-thiol | CAS 3652-32-2 [daltonresearchmolecules.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. watson-int.com [watson-int.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. open.alberta.ca [open.alberta.ca]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
